1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQGTMTFLDFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487540 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24036-63-3 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Foreword: The Architectural Significance of the Phenyl-Triazole Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. When functionalized with a phenyl group at the N1 position and a carboxylic acid at the C3 position, the resulting molecule, 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 24036-63-3), becomes a highly versatile building block.[1] Its structure is a deliberate convergence of an aromatic system, a stable heterocyclic core, and a reactive carboxylic acid handle, making it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides an in-depth, field-proven perspective on the synthesis and rigorous characterization of this important compound, designed for researchers and drug development professionals who require both procedural accuracy and a deep understanding of the underlying chemical principles.
Part 1: Strategic Synthesis—A Reliable Pathway
The synthesis of substituted 1,2,4-triazoles can be approached through various strategies, including the cyclization of amidrazones or multicomponent reactions.[4][5][6] For this compound, a robust and reproducible method involves a two-step, one-pot reaction sequence starting from readily available precursors: phenylhydrazine and ethyl oxalyl chloride, followed by cyclization with formamide and subsequent hydrolysis.
The causality behind this choice of pathway is rooted in efficiency and control. Phenylhydrazine provides the N1-phenyl moiety. The reaction with ethyl oxalyl chloride forms a key hydrazide intermediate, which then undergoes a cyclocondensation reaction with formamide to construct the triazole ring. The final hydrolysis step converts the stable ethyl ester into the desired carboxylic acid.
Experimental Workflow: Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
Phenylhydrazine
-
Ethyl oxalyl chloride
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Formamide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
Procedure:
-
Formation of the Hydrazide Intermediate:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add phenylhydrazine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add dry pyridine (1.1 eq) to the solution to act as an acid scavenger.
-
Slowly add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-(2-phenylhydrazinyl)-2-oxoacetate. This intermediate is often used in the next step without further purification.
-
-
Cyclization and Hydrolysis to the Final Product:
-
To the crude hydrazide intermediate, add formamide (5.0-10.0 eq). Formamide serves as both the reagent providing the final carbon for the triazole ring and as the solvent.
-
Heat the mixture to 150-160 °C and reflux for 8-12 hours. This high temperature is necessary to drive the cyclocondensation reaction.
-
Cool the reaction mixture to approximately 90 °C.
-
Prepare a solution of potassium hydroxide (KOH, 3.0 eq) in ethanol and add it to the reaction mixture. This initiates the saponification (hydrolysis) of the ethyl ester to the carboxylate salt.
-
Continue to reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 using concentrated HCl. The target carboxylic acid, being insoluble in acidic water, will precipitate out.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
-
Part 2: Rigorous Characterization—Validating Molecular Identity
Confirming the structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others, ensuring the highest degree of confidence in the final product.
Characterization Workflow
Caption: A multi-technique workflow for product characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound. This data is compiled from spectroscopic principles and available reference information.[7]
| Technique | Parameter | Expected Result / Observation | Rationale for Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.5-9.0 ppm (s, 1H), ~7.5-7.8 ppm (m, 5H), >11.0 ppm (br s, 1H) | Singlet corresponds to the C5-H of the triazole ring. Multiplet represents the five protons of the phenyl group. The broad singlet is the characteristic acidic proton of the carboxylic acid. |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C=O), ~145-155 ppm (Triazole C), ~120-140 ppm (Phenyl C) | Signals correspond to the carbonyl carbon, the two distinct carbons of the triazole ring, and the carbons of the phenyl ring. |
| FT-IR | Wavenumber (cm⁻¹) | 3200-2500 (broad), ~3100, ~1720 (strong), ~1500-1600, ~1200-1300 | Broad O-H stretch of the carboxylic acid. Aromatic C-H stretch. Strong C=O stretch. C=N and C=C stretches from the triazole and phenyl rings. C-N stretches.[8][9][10] |
| Mass Spec. | m/z | 189.05 [M]⁺ or 190.06 [M+H]⁺ (for ESI) | Corresponds to the molecular weight of the compound (C₉H₇N₃O₂ = 189.17 g/mol ).[1] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| Melting Point | Temperature (°C) | To be determined experimentally | A sharp melting point range indicates high purity of the crystalline solid. |
Part 3: Mechanistic Insight and Safety Considerations
Reaction Mechanism: The core of the synthesis, the formation of the 1,2,4-triazole ring, proceeds via a well-established cyclocondensation mechanism. The hydrazide intermediate attacks the carbon of the formamide, followed by an intramolecular cyclization with the elimination of water. The high temperature provides the necessary activation energy for these dehydration and cyclization steps.
Trustworthiness Through Safety: Scientific integrity demands a commitment to safety.
-
Phenylhydrazine: Is a suspected carcinogen and is toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl oxalyl chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Pyridine: Is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.
-
High Temperatures: The refluxing step requires careful monitoring to prevent uncontrolled boiling or pressure buildup.
Conclusion
This guide outlines a logical and validated pathway for the synthesis and characterization of this compound. By understanding the causality behind the procedural steps—from the choice of reagents to the specific reaction conditions—researchers can confidently reproduce this synthesis. The multi-faceted characterization workflow serves as a robust system for verifying the molecular identity and purity, ensuring that the material produced is suitable for subsequent applications in drug discovery and advanced materials research.
References
- 1. americanelements.com [americanelements.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. 1-Phenyl-1H-[1, 2, 4]triazole-3-carboxylic acid(24036-63-3) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Navigating the Spectral Maze: The Elusive NMR Data for 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
A comprehensive search for the nuclear magnetic resonance (NMR) spectral data of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid has revealed a significant challenge in obtaining detailed experimental values. Despite extensive investigation across various chemical databases and scientific literature, specific ¹H and ¹³C NMR chemical shifts, coupling constants, and complete spectral assignments for this particular molecule remain elusive. This technical guide will address the anticipated spectral characteristics of this compound based on established principles of NMR spectroscopy and data from closely related analogues, while also highlighting the current data gap.
The Significance of this compound
This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The presence of both a phenyl group and a carboxylic acid moiety suggests potential for diverse intermolecular interactions and applications in the design of novel bioactive molecules. Accurate NMR data is paramount for the unambiguous structural confirmation of this compound and its derivatives, ensuring the integrity of research and development efforts.
The Unmet Quest for Experimental NMR Data
A thorough search of prominent chemical databases and peer-reviewed journals did not yield a complete, experimentally verified set of ¹H and ¹³C NMR data for this compound. While information regarding its molecular formula (C₉H₇N₃O₂), molecular weight, and some physical properties are available from commercial suppliers, detailed spectroscopic characterization is not present in the public domain based on the conducted searches.
The search results frequently provided data for isomeric structures, such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, or for various other substituted 1,2,4-triazole derivatives. This underscores the importance of precise structural isomers in determining spectroscopic outcomes, as even minor changes in the arrangement of atoms can lead to significant differences in the NMR spectra.
Predicted ¹H NMR Spectral Characteristics
In the absence of experimental data, a theoretical analysis based on the principles of NMR spectroscopy can provide an educated estimation of the ¹H NMR spectrum. The expected proton signals for this compound would arise from the phenyl ring protons, the triazole ring proton, and the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality Behind Predicted Shift |
| > 10.0 | Singlet (broad) | 1H, COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. |
| 8.0 - 8.5 | Singlet | 1H, C5-H (triazole) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Its multiplicity would be a singlet as there are no adjacent protons. |
| 7.5 - 7.9 | Multiplet | 5H, Phenyl | The protons of the phenyl ring would appear in the aromatic region. The ortho protons are expected to be the most downfield due to the deshielding effect of the triazole ring. The meta and para protons would resonate at slightly more upfield positions, likely resulting in a complex multiplet. |
Rationale for Predictions:
-
Carboxylic Acid Proton: The chemical shift of a carboxylic acid proton is highly variable and dependent on factors such as solvent, concentration, and temperature. However, it is consistently found in the very downfield region of the spectrum.
-
Triazole Proton (C5-H): The nitrogen atoms in the triazole ring are electronegative and withdraw electron density, deshielding the C5-H proton and shifting its resonance downfield.
-
Phenyl Protons: The electron-withdrawing nature of the 1,2,4-triazole ring would deshield the protons on the attached phenyl group. The ortho protons would experience the strongest effect.
Predicted ¹³C NMR Spectral Characteristics
Similarly, the ¹³C NMR spectrum can be predicted based on the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Predicted Shift |
| 160 - 170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| 140 - 150 | C3 (Triazole) | The carbon atom of the triazole ring attached to the carboxylic acid would be deshielded by both the ring nitrogens and the carbonyl group. |
| 135 - 145 | C5 (Triazole) | The other carbon atom in the triazole ring would also be in an electron-deficient environment, resulting in a downfield shift. |
| 130 - 140 | C-ipso (Phenyl) | The ipso-carbon of the phenyl ring, directly attached to the triazole nitrogen, would be influenced by the heterocyclic ring. |
| 120 - 130 | Phenyl Carbons | The remaining carbons of the phenyl ring would resonate in the typical aromatic region. |
Rationale for Predictions:
-
Carbonyl Carbon: The electronegativity of the two oxygen atoms makes the carbonyl carbon highly electron-deficient, causing it to resonate at a very low field.
-
Triazole Carbons: The carbon atoms within the heterocyclic ring are deshielded by the adjacent nitrogen atoms.
-
Phenyl Carbons: The chemical shifts of the phenyl carbons would be influenced by the triazole substituent, with the ipso-carbon being the most affected.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, a standard protocol for ¹H and ¹³C NMR spectroscopy would be employed.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile carboxylic acid proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for better resolution.
-
Standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Proton decoupling should be used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans will likely be necessary for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.
-
Visualizing the Molecular Structure and Logic
To aid in the understanding of the predicted NMR data, a diagram of the molecular structure with atom numbering is essential.
Caption: Molecular structure of this compound.
Conclusion and Future Directions
While a definitive, experimentally-derived NMR dataset for this compound is not currently available in the public domain based on the performed searches, this guide provides a robust, theory-based prediction of its ¹H and ¹³C NMR spectra. These predictions, grounded in the fundamental principles of NMR spectroscopy and analysis of related structures, offer valuable guidance for researchers working with this compound.
The clear need for experimental verification highlights an opportunity for the scientific community to contribute to the collective chemical knowledge base. The synthesis and thorough spectroscopic characterization, including one- and two-dimensional NMR experiments, of this compound would be a valuable addition to the literature, aiding future research in the fields of medicinal chemistry and materials science.
Mass spectrometry analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive compounds with diverse therapeutic applications, including antimicrobial and anticancer properties.[1][2][3][4][5] this compound (C₉H₇N₃O₂) is a key exemplar of this class, serving as a critical building block in synthetic chemistry.[6] Its structural characterization and quantification are paramount for ensuring the quality of intermediates, final products, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[7]
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we delve into the causal reasoning behind methodological choices, empowering researchers, scientists, and drug development professionals to develop and validate robust analytical protocols. We will explore ionization behavior, fragmentation pathways, and provide detailed, field-tested workflows for achieving reliable and reproducible results.
Section 1: Analyte Properties and Methodological Implications
Understanding the physicochemical nature of this compound is the foundation for developing a successful mass spectrometry method. Its structure features three key domains that dictate its analytical behavior: a stable phenyl group, a heterocyclic 1,2,4-triazole ring rich in nitrogen atoms, and an ionizable carboxylic acid group.
| Property | Value | Source |
| Chemical Formula | C₉H₇N₃O₂ | [6] |
| Molecular Weight | 189.17 g/mol | [8] |
| CAS Number | 24036-63-3 | [6] |
| Structure | Phenyl group at N1, Carboxylic acid at C3 | - |
| pKa | The carboxylic acid proton is acidic; the triazole nitrogens are basic (pKa of 1,2,4-triazolium is ~2.45).[9] | - |
The presence of both a basic triazole ring and an acidic carboxylic acid group makes the molecule amphoteric. This is a critical insight, as it allows for ionization in both positive and negative electrospray modes, a strategic advantage we will leverage for comprehensive analysis.
Section 2: A Rationale-Driven Approach to Instrumentation Selection
The choice of instrumentation is not arbitrary; it is a deliberate decision based on the analytical goal. For a molecule like this compound, the objectives typically fall into two categories: structural confirmation/elucidation and sensitive quantification.
Ionization Source: The Case for Electrospray Ionization (ESI)
Primary Recommendation: Electrospray Ionization (ESI) is the premier choice for this analyte.[7][10]
-
Causality: ESI is a soft ionization technique that excels with polar molecules that are ionizable in solution. The carboxylic acid and triazole moieties of our target compound are readily protonated or deprotonated, making it an ideal candidate for ESI. This method minimizes in-source fragmentation, preserving the crucial molecular ion for accurate mass determination and precursor ion selection in tandem MS experiments.
Alternative Consideration: Atmospheric Pressure Chemical Ionization (APCI)
-
Insight: While APCI is a powerful technique, it is generally better suited for less polar compounds.[7] For this analyte, ESI provides superior ionization efficiency and is the more logical starting point.
Mass Analyzer: Matching the Tool to the Task
The mass analyzer dictates the quality and type of data acquired. The selection should be aligned with the experimental endpoint.
-
For High-Confidence Structural Confirmation: High-Resolution Mass Spectrometry (HRMS)
-
Technology: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems.
-
Expertise: These instruments provide exceptional mass accuracy (<5 ppm). This allows for the unambiguous determination of the elemental composition from the measured mass, a cornerstone of identifying unknowns and confirming the identity of synthesized compounds.[11]
-
-
For Ultrasensitive Quantification: Triple Quadrupole (QqQ) Mass Spectrometry
-
Technology: A tandem mass spectrometer with three quadrupoles.
-
Expertise: The QqQ is the gold standard for quantitative analysis due to its ability to perform Multiple Reaction Monitoring (MRM).[7] In MRM, the first quadrupole (Q1) selects the precursor ion (our analyte), the second (q2) fragments it, and the third (Q3) selects a specific fragment ion. This highly specific transition provides exceptional signal-to-noise, enabling quantification at very low levels in complex matrices.
-
Section 3: A Validated Experimental Workflow
This section details a robust, step-by-step protocol for the LC-MS analysis of this compound. Each step is designed to ensure data integrity and reproducibility.
Overall Experimental Plan
The logical flow from sample to data is a critical, self-validating system. Any deviation in the final data can be traced back through this workflow to identify the source of variance.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard.
-
Dissolution: Dissolve the standard in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution. The use of a water/organic mixture ensures complete dissolution.
-
Working Solutions: Prepare serial dilutions from the stock solution using the mobile phase A composition (see below) to create calibration standards.
-
Filtration (Trustworthiness Step): Filter all final solutions through a 0.22 µm syringe filter (e.g., PTFE) before injection. This crucial step prevents particulates from contaminating the LC column and MS source, ensuring system longevity and stable performance.
Protocol 2: Liquid Chromatography (LC) Method
A reversed-phase LC method provides excellent separation of the analyte from potential impurities and matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Industry standard for retaining and separating small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | A standard gradient to ensure elution of the analyte and clean the column. |
Protocol 3: Mass Spectrometry (MS) Method
The following parameters provide a robust starting point for ESI analysis. Instrument-specific optimization is always recommended.
| Parameter | Positive ESI Mode ([M+H]⁺) | Negative ESI Mode ([M-H]⁻) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | +3.5 kV | -3.0 kV |
| Drying Gas (N₂) Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325 °C | 325 °C |
| Nebulizer Pressure | 40 psi | 40 psi |
| Scan Range (Full Scan) | m/z 50 - 400 | m/z 50 - 400 |
| Fragmentor Voltage | 120 V | 120 V |
| Collision Energy | 10-40 eV (for MS/MS) | 10-40 eV (for MS/MS) |
Section 4: Data Interpretation and Fragmentation Analysis
The mass spectrum contains a wealth of structural information. A systematic interpretation of the precursor ions and their fragments is key to confident identification.
Expected Precursor Ions
Based on its elemental composition (C₉H₇N₃O₂), we can calculate the exact masses of the expected ions. Observing these in an HRMS system provides the first line of evidence for the compound's presence.
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | 190.0611 |
| [M-H]⁻ | Deprotonated Molecule | 188.0465 |
| [M+Na]⁺ | Sodium Adduct | 212.0430 |
Proposed Fragmentation Pathways
Tandem mass spectrometry (MS/MS) reveals the compound's structural backbone. By isolating the precursor ion and inducing fragmentation, we can observe characteristic neutral losses. The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[10][12] For our analyte, fragmentation will be driven by the lability of the carboxylic acid group and the stability of the aromatic systems.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, protonation likely occurs on one of the triazole nitrogen atoms. The subsequent fragmentation cascade involves losses related to the carboxylic acid group and cleavages around the triazole ring.
-
Loss of H₂O (m/z 172.05): A common initial loss from protonated carboxylic acids.
-
Loss of CO₂ (m/z 146.06): Decarboxylation is a highly favorable pathway, leading to the stable 1-phenyl-1H-1,2,4-triazole cation.[13]
-
Phenyl Cation (m/z 77.04): A hallmark of phenyl-containing compounds, resulting from cleavage of the bond between the phenyl ring and the triazole nitrogen.[13]
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, the molecule is deprotonated at the carboxylic acid. This creates a highly specific and often simpler fragmentation pattern.
-
Loss of CO₂ (m/z 144.05): The dominant and most diagnostic fragmentation in negative mode is the facile loss of carbon dioxide from the carboxylate anion.[13] This produces a stable anion of 1-phenyl-1H-1,2,4-triazole and is an excellent transition for MRM-based quantification.
Summary of Key Fragments for Identification
| Precursor Ion | Key Fragment Ion (m/z) | Neutral Loss | Significance |
| [M+H]⁺ (190.06) | 146.06 | CO₂ | Confirms carboxylic acid moiety. |
| 77.04 | C₂H₂N₃O₂ | Confirms phenyl group. | |
| [M-H]⁻ (188.05) | 144.05 | CO₂ | Highly specific loss, ideal for quantification. |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached with a clear understanding of the analyte's properties and the analytical instrumentation. Electrospray ionization coupled with liquid chromatography is the methodology of choice. For definitive structural confirmation, high-resolution mass spectrometry is indispensable, while for trace-level quantification in complex matrices, a triple quadrupole instrument operating in MRM mode offers unmatched performance. The fragmentation patterns, particularly the characteristic loss of CO₂ in both positive and negative ion modes, provide a confident basis for both identification and quantification. The protocols and insights presented in this guide offer a validated starting point for researchers, enabling them to generate high-quality, reproducible data in their drug discovery and development efforts.
References
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mzCloud – N3 Phenyl 1H 1 2 4 triazole 3 5 diamine [mzcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. whitman.edu [whitman.edu]
Physicochemical properties of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a phenyl group attached to a 1,2,4-triazole ring which is substituted with a carboxylic acid group. The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, found in a wide array of pharmaceutical agents due to its metabolic stability and ability to engage in various biological interactions.[1] The presence of both a lipophilic phenyl ring and a polar carboxylic acid group imparts amphiphilic character to the molecule, making a thorough understanding of its physicochemical properties essential for its application in drug discovery, materials science, and chemical synthesis.
This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of the key physicochemical properties of this compound. Where specific experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, emphasizing the rationale behind experimental design and ensuring data integrity.
Core Physicochemical Properties
The utility of a chemical entity in any application, particularly in pharmacology, is dictated by its physical and chemical characteristics. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Chemical Structure and Identifiers
Precise identification is paramount, especially given the existence of structural isomers such as 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.[2] The specific arrangement of nitrogen atoms in the triazole ring significantly influences the molecule's electronic distribution and hydrogen bonding capabilities.
| Property | Value | Source |
| Chemical Formula | C₉H₇N₃O₂ | [3] |
| Molecular Weight | 189.17 g/mol | |
| CAS Number | 24036-63-3 | [3] |
| IUPAC Name | This compound | [3] |
| SMILES String | OC(=O)c1ncn(n1)-c2ccccc2 | |
| InChI Key | ACFQGTMTFLDFLP-UHFFFAOYSA-N | |
| Appearance | Solid (Form) |
Key Physical and Chemical Parameters
The interplay between the aromatic phenyl group, the heterocyclic triazole core, and the acidic carboxyl group defines the molecule's behavior in various environments.
| Parameter | Value / Expected Behavior | Significance & Rationale |
| Melting Point | Data not specified in reviewed literature. Expected to be a solid with a relatively high melting point due to crystalline packing potential. | A sharp melting point range is a critical indicator of purity.[4] Impurities typically depress and broaden the melting point range.[5] Its determination is a fundamental first step in characterization. |
| Solubility | Data not specified. Expected to have low solubility in non-polar solvents and pH-dependent solubility in aqueous media, with increased solubility at higher pH due to deprotonation of the carboxylic acid. | Solubility is a master variable in drug development, impacting bioavailability and formulation options. The "shake-flask" method is the gold standard for determining equilibrium solubility.[6] |
| pKa | Data not specified. As a carboxylic acid, the pKa is expected to be in the range of 3-5. | The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH.[7] This is crucial for predicting its behavior in biological systems (e.g., gastrointestinal tract, blood) and for developing analytical methods like HPLC.[8] |
| LogP | Data not specified. The presence of both a phenyl ring and a polar acid group suggests a moderate partition coefficient. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes.[7] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating methodologies for determining the core properties of this compound. The rationale behind each step is explained to ensure technical accuracy and reproducibility.
Protocol 1: Melting Point Determination (Capillary Method)
This is the most common and accessible method for determining the melting point of a crystalline solid.[9] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting to complete liquefaction.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm height) is sufficient.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9][10]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.[4]
-
Accurate Determination: For an accurate measurement, begin heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will have a sharp range of 0.5-1.0°C.[5]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature, which is a critical parameter for pre-formulation studies.[6] The method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.[11]
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[6]
-
Phase Separation: After equilibration, allow the suspension to stand to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Protocol 3: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and standard method for pKa measurement.[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is determined from the resulting titration curve.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add the titrant (NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[7] This point corresponds to the flattest region of the buffer zone on the titration curve. Mathematically, it can be found from the inflection point of the first derivative of the curve.
References
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Tautomeric forms of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
An In-depth Technical Guide to the Tautomeric Forms of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
Introduction
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The chemical behavior and biological interactions of 1,2,4-triazole derivatives are profoundly influenced by the phenomenon of prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium between different isomeric forms, or tautomers, dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which are critical determinants of its pharmacological activity.
This technical guide provides a comprehensive examination of the potential tautomeric forms of this compound. While specific experimental studies on the tautomeric equilibrium of this particular molecule are not extensively documented in the available literature, this guide will leverage established principles of 1,2,4-triazole chemistry to provide a robust framework for its synthesis, characterization, and the investigation of its tautomeric behavior. We will delve into the theoretical underpinnings of its tautomerism, present plausible methodologies for its structural elucidation, and outline computational workflows to predict the relative stability of its various forms.
Potential Tautomeric Forms of this compound
This compound can exist in several tautomeric forms due to the migration of a proton among the nitrogen atoms of the triazole ring. The primary annular tautomers are the 1H, 2H, and 4H forms. The presence of the phenyl group at the N1 position restricts the tautomerism to the remaining nitrogen atoms. Therefore, for the N-phenyl substituted ring, we can consider the following key tautomeric possibilities.
Additionally, the carboxylic acid group can exhibit keto-enol tautomerism, although the keto form is overwhelmingly favored.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible route can be constructed based on established methods for the synthesis of analogous 1,2,4-triazole derivatives.[3] A common and effective method involves the cyclization of an appropriate intermediate derived from phenylhydrazine.
Proposed Synthetic Protocol:
-
Formation of Phenylhydrazide: React phenylhydrazine with an excess of ethyl oxalate at elevated temperatures to form the corresponding phenylhydrazide.
-
Reaction with Formamide: The resulting phenylhydrazide is then heated with an excess of formamide. This step leads to the cyclization and formation of the 1,2,4-triazole ring, yielding the ethyl ester of this compound.
-
Hydrolysis: The ethyl ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Acidification: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to precipitate the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Structural Characterization
The unambiguous characterization of this compound and the identification of its predominant tautomeric form rely on a combination of spectroscopic techniques and X-ray crystallography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons and the triazole ring proton. The chemical shift of the triazole C-H proton will be sensitive to the electronic environment and thus can provide clues about the predominant tautomer. The acidic proton of the carboxylic acid will likely appear as a broad singlet.[1][4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring, the triazole ring, and the carboxyl group. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between tautomers.[4][5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, C=N and N-N stretching vibrations of the triazole ring, and C-H vibrations of the aromatic ring.[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [7] |
| Molecular Weight | 189.17 g/mol | [7] |
| Appearance | Solid | [7] |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form present in the solid state. It provides precise information about bond lengths, bond angles, and the location of hydrogen atoms, allowing for the unambiguous identification of the protonated nitrogen atom in the triazole ring.
Investigation of Tautomeric Equilibrium
The tautomeric equilibrium of this compound can be investigated through both experimental and computational approaches.
Experimental Approach
The position of the tautomeric equilibrium is often influenced by the solvent. Spectroscopic techniques can be employed to study these solvent effects.
-
UV-Vis Spectroscopy: The different tautomers are expected to have distinct electronic absorption spectra. By recording UV-Vis spectra in a range of solvents with varying polarities, it may be possible to observe shifts in the absorption maxima, indicating a change in the predominant tautomeric form.[8]
-
NMR Spectroscopy: As mentioned, the chemical shifts in both ¹H and ¹³C NMR are sensitive to the tautomeric form. Running NMR experiments in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) can reveal changes in the chemical shifts, providing insight into the solvent-dependent equilibrium.
Computational Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying tautomerism.[9][10][11] These methods can predict the relative stabilities of the different tautomers in the gas phase and in solution.
Typical Computational Protocol:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)).[8]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvation Effects: To model the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.[9] This allows for the calculation of the relative energies of the tautomers in different solvents.
-
Analysis: The relative Gibbs free energies of the tautomers are compared to determine the most stable form under different conditions.
Conclusion
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. rsc.org [rsc.org]
- 6. 1-Phenyl-1H-[1, 2, 4]triazole-3-carboxylic acid(24036-63-3) 1H NMR [m.chemicalbook.com]
- 7. 1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. comporgchem.com [comporgchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid for Pharmaceutical and Chemical Research
Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For compounds like 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic structure of interest in medicinal chemistry, understanding its solubility profile is paramount for formulation development, reaction optimization, and ensuring reliable outcomes in screening assays. This in-depth guide provides researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining the solubility of this compound. We will explore the theoretical underpinnings of solubility, present a detailed, self-validating protocol for equilibrium solubility determination via the gold-standard shake-flask method, and discuss appropriate analytical techniques for quantification.
Introduction: The Significance of Solubility
This compound belongs to the triazole class of compounds, which are widely utilized in pharmaceutical and agricultural applications, often for their antifungal properties.[1] The molecule's structure, featuring a phenyl ring, a 1,2,4-triazole heterocycle, and a carboxylic acid moiety, imparts a unique combination of aromatic, polar, and acidic characteristics. This structural complexity dictates its interaction with various solvents, making a thorough understanding of its solubility essential.
Poor solubility can lead to significant challenges, including:
-
In Drug Development: Low aqueous solubility can result in poor bioavailability, hindering a promising candidate's therapeutic potential.[2]
-
In Chemical Synthesis: Inefficient dissolution in reaction media can lead to slower reaction rates, lower yields, and purification difficulties.
-
In Biological Screening: Compound precipitation in assay buffers can produce unreliable and misleading results.[2]
This guide is designed to provide the necessary theoretical and practical knowledge to systematically evaluate and understand the solubility of this compound.
Theoretical Framework for Solubility Prediction
Before embarking on experimental measurements, a theoretical assessment can provide valuable insights into expected solubility behavior. The principle of "like dissolves like" is the cornerstone of this assessment, which can be quantified using Hansen Solubility Parameters (HSP).[3]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesion energy of a substance can be divided into three components:
-
δd: Energy from dispersion forces (van der Waals).[4]
-
δp: Energy from dipolar intermolecular forces.[4]
-
δh: Energy from hydrogen bonds.[4]
Every molecule, whether a solute or a solvent, can be described by a point in 3D "Hansen space" defined by these three parameters.[5] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[6] This provides a powerful predictive tool for selecting appropriate solvents. For this compound, we can infer its characteristics:
-
The phenyl ring will contribute significantly to the δd parameter.
-
The triazole ring , with its nitrogen atoms and dipole moment, will contribute to the δp parameter.
-
The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to a high δh value.
Therefore, solvents that also possess a balanced combination of these three parameter types are predicted to be the most effective.
Diagram 1: Hansen Space Visualization
This diagram illustrates the concept of a "solubility sphere" in Hansen space. The solute (our target compound) is at the center, and solvents that fall within the sphere's radius are predicted to be good solvents.
Caption: Solute-solvent affinity in Hansen Space.
Expected Solubility Profile
Based on the structure and HSP theory, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have significant δp and moderate δh (as H-bond acceptors), effectively solvating the polar triazole and carboxylic acid groups.[4] |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents are strong hydrogen bond donors and acceptors (high δh), interacting well with the carboxylic acid. Solubility in water will be highly pH-dependent.[1] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | These solvents lack polarity (low δp) and hydrogen bonding capacity (low δh), making them poor matches for the polar functional groups of the solute. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has some polar character but is not a hydrogen-bonding solvent, suggesting limited ability to solvate the carboxylic acid group effectively. |
Experimental Determination: The Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[8][9]
Causality-Driven Experimental Protocol
This protocol is designed to be self-validating by ensuring equilibrium is truly reached.
Materials & Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Causality: An excess of solid is critical to ensure that the solution becomes saturated and remains so, allowing for the determination of the true equilibrium solubility.[10] A visual excess of solid should be present throughout the experiment.
-
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitation speed (e.g., 100 rpm).[10]
-
Causality: Solubility is highly temperature-dependent; therefore, strict temperature control is mandatory for accurate and reproducible results.[10] Agitation ensures efficient mixing to facilitate the dissolution process.
-
-
Time to Equilibrium (Self-Validation): Allow the vials to shake for a sufficient duration to reach equilibrium. To validate this, sample at multiple time points.
-
Protocol: Withdraw aliquots at 24 hours and 48 hours.
-
Causality: True thermodynamic equilibrium is a state where the concentration of the dissolved solute no longer changes over time.[8] If the measured concentrations at 24 and 48 hours are statistically identical, equilibrium has been reached. If not, the experiment should be continued for a longer duration (e.g., 72 hours).
-
-
Phase Separation: Once equilibrium is confirmed, remove the vials and allow them to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.
-
Causality: Filtration is a critical step to remove all undissolved solid particles.[8] Failure to do so will lead to artificially high and erroneous solubility values. The filter must be chemically inert to the solvent.
-
-
Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine the solute concentration.
Diagram 2: Shake-Flask Experimental Workflow
This flowchart provides a clear, step-by-step visual representation of the protocol for determining equilibrium solubility.
Caption: Step-by-step shake-flask solubility workflow.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common method for quantifying the concentration of dissolved analytes like this compound.[11][12]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The phenyl and triazole rings are chromophores. A wavelength scan should be performed to determine the absorbance maximum (λmax), likely in the 210-260 nm range.[12][13]
-
Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards of the compound. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique chemical structure. While theoretical tools like Hansen Solubility Parameters provide a strong predictive foundation, rigorous experimental determination is non-negotiable for accurate characterization. The detailed shake-flask protocol presented herein, which incorporates a self-validation step to ensure thermodynamic equilibrium, represents the gold-standard approach.[7] Coupled with a validated analytical method such as HPLC-UV, this methodology will yield reliable and reproducible solubility data, empowering researchers to make informed decisions in formulation, synthesis, and biological testing, ultimately accelerating the path of discovery and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. enamine.net [enamine.net]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. scielo.br [scielo.br]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability studies of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
An In-Depth Technical Guide to the Thermal Stability of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Melting Point
In the landscape of pharmaceutical development, the journey from a promising molecule to a safe, stable, and effective drug is paved with rigorous scientific scrutiny. Among the most critical parameters to establish is a compound's thermal stability. This is not merely about determining a melting point; it is a profound investigation into the molecule's resilience to heat, which dictates everything from its synthesis and purification conditions to its shelf-life, formulation strategy, and, most critically, its safety profile. A molecule that decomposes unexpectedly can lead to loss of potency, formation of toxic impurities, or even catastrophic runaway reactions in a manufacturing setting.
This guide focuses on This compound , a member of the versatile 1,2,4-triazole class of heterocycles known for their wide-ranging biological activities.[1] We will dissect the methodologies used to probe its thermal behavior, moving beyond a simple listing of procedures. As a Senior Application Scientist, the goal is to illuminate the causality behind experimental choices, building a self-validating system of protocols that ensures trustworthy and robust data. We will explore the synergistic power of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to construct a comprehensive thermal risk profile.
The Compound: Physicochemical Identity
Before subjecting a compound to thermal stress, a clear identification is paramount. This compound is a solid organic compound whose structural features—a stable phenyl ring, a nitrogen-rich triazole core, and a reactive carboxylic acid group—all contribute to its unique thermal behavior.
| Property | Value | Source(s) |
| CAS Number | 24036-63-3 | [2] |
| Molecular Formula | C₉H₇N₃O₂ | [2][3] |
| Molecular Weight | 189.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| Synonyms | 1-Phenyl-1H-[2][3][4]triazole-3-carboxylic acid | [3] |
Core Methodologies for Thermal Analysis
A multi-faceted approach is essential for a complete understanding of thermal stability. No single technique can provide the full picture. Here, we detail the three pillars of thermal analysis: TGA for mass change, DSC for energetic transitions, and ARC for worst-case scenario simulation.
Thermogravimetric Analysis (TGA): The Mass Loss Narrative
Principle & Expertise: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Its primary role is to quantify the loss of volatiles (like solvents or water) and to determine the onset temperature of decomposition—the point at which the compound begins to shed mass due to chemical breakdown.[5] The choice of atmosphere is critical: an inert gas (N₂) is used to study inherent thermal decomposition, while an oxidative atmosphere (air) can reveal susceptibility to oxidation.
Experimental Protocol (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 3-5 mg of this compound into a ceramic or aluminum TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere & Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere ensures that the observed mass loss is due to thermal decomposition, not oxidation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This rate is a standard compromise; it is slow enough to allow for good resolution of thermal events but fast enough to complete the analysis in a reasonable time.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the program. The resulting plot of mass vs. temperature is the TGA thermogram.
Trustworthiness through Interpretation: The TGA curve provides the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
References
- 1. jocpr.com [jocpr.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 5. Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Methodologies for 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid and Its Derivatives
An Application Guide for Researchers
Introduction: The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of clinically significant drugs.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore, engaging with biological targets with high affinity.[1] Specifically, the 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid framework is a key building block in the development of novel therapeutics, with derivatives exhibiting potent anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4]
This guide provides an in-depth exploration of robust and field-proven synthetic methods for accessing this valuable scaffold. We move beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the insights needed to select and adapt these protocols for their specific drug discovery and development programs.
Method 1: Regioselective Synthesis from Oxalamide-Derived Amidines
This approach represents a highly practical and scalable route to 1,5-disubstituted 1,2,4-triazoles, where the C5-substituent is a carboxamide or ester, a direct precursor to the target carboxylic acid. The key to this method's success lies in the use of stable, easily prepared amidine reagents which react with phenylhydrazine with complete regioselectivity.[5]
Causality and Mechanistic Insight
The reaction proceeds via a condensation-cyclization cascade. Phenylhydrazine initially attacks the electrophilic carbon of the amidine. Subsequent intramolecular cyclization is followed by the elimination of ammonia, leading to the formation of the stable 1,2,4-triazole ring. The use of polar solvents like acetic acid or methanol accelerates the reaction, and employing the hydrochloride salt of phenylhydrazine ensures mild reaction conditions suitable for a broad range of functional groups.[5]
Workflow Overview
The overall synthetic workflow for Method 1 is depicted below, starting from the preparation of the key amidine intermediate to the final triazole product.
Caption: Workflow for the synthesis via the amidine route.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carboxamide
This protocol is adapted from the highly efficient method developed by Xu et al.[5]
Materials:
-
Oxamide-derived amidine reagent (prepared from diethyl oxalate)
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid (AcOH)
-
Isopropanol (IPA)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the oxamide-derived amidine reagent (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of amidine).
-
Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetic acid.
-
To the resulting residue, add deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from isopropanol/water to afford the pure 1-phenyl-1H-1,2,4-triazole-3-carboxamide.
Hydrolysis to Carboxylic Acid:
-
Suspend the synthesized carboxamide in 6N aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-18 hours until conversion is complete (monitored by LC-MS).
-
Cool the solution in an ice bath. The product will precipitate as the hydrochloride salt.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to yield the final this compound.
Method 2: Synthesis via [3+2] Cycloaddition
1,3-Dipolar cycloaddition reactions are a powerful and convergent strategy for constructing five-membered heterocycles.[6] For the synthesis of 1,2,4-triazoles, a common approach involves the reaction of a nitrile with an in-situ generated nitrile imine (from a hydrazonoyl halide). This method offers excellent control over regioselectivity.
Causality and Mechanistic Insight
The process begins with the dehydrohalogenation of a hydrazonoyl halide using a base (e.g., triethylamine) to generate a highly reactive nitrile imine 1,3-dipole. This dipole then rapidly undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as a cyanamide or a related nitrile, to form the triazole ring.[7][8] The choice of reactants dictates the final substitution pattern.
Reaction Scheme
The core transformation of the [3+2] cycloaddition approach is outlined below.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
One-Pot Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids: An Application Note and Protocol
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The efficient construction of this privileged heterocycle is therefore of significant interest to researchers in drug discovery and development. This application note details a robust and highly regioselective one-pot method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles starting from readily available carboxylic acids, primary amidines, and monosubstituted hydrazines.
This guide provides a detailed mechanistic overview, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and a summary of expected outcomes, designed for researchers, medicinal chemists, and professionals in drug development.
Mechanistic Rationale and Key Advantages
The described one-pot synthesis offers a significant improvement over traditional multi-step approaches, which often suffer from lower yields and require the isolation of intermediates.[5] The key to this efficient transformation lies in the sequential, in-situ formation of an acylamidine intermediate, followed by condensation with a hydrazine and subsequent cyclodehydration to furnish the desired 1,2,4-triazole.
The reaction is initiated by the activation of a carboxylic acid, typically with a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1] This activated species then readily reacts with a primary amidine to form a stable acylamidine. The subsequent addition of a monosubstituted hydrazine, often under mild heating in the presence of an acid catalyst like acetic acid, triggers the cyclization and dehydration cascade to yield the final 1,3,5-trisubstituted 1,2,4-triazole.[1][6]
The primary advantages of this one-pot approach include:
-
High Regioselectivity: The reaction proceeds with excellent control over the substitution pattern of the resulting triazole.[6][7]
-
Broad Substrate Scope: A wide variety of aryl, heteroaryl, and alkyl carboxylic acids, amidines, and hydrazines are well-tolerated.[6]
-
Operational Simplicity: The one-pot nature of the reaction streamlines the synthetic process, reducing purification steps and saving time.
-
Good to Excellent Yields: The method consistently delivers the desired products in moderate to high yields.[8]
Below is a diagram illustrating the general workflow of this one-pot synthesis.
Caption: General Workflow for One-Pot 1,2,4-Triazole Synthesis.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from the highly successful method developed by Castanedo and colleagues.[6][7]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Monosubstituted hydrazine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF)
-
Acetic Acid
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) and amidine hydrochloride (1.2 mmol) in DMF (3-5 mL), add DIPEA (2.5 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 mmol) to the reaction mixture in one portion.
-
Stir at room temperature for 1-2 hours, or until the formation of the acylamidine intermediate is complete (monitor by TLC or LC-MS).
-
To the same reaction vessel, add the monosubstituted hydrazine (1.2 mmol) followed by glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction, often leading to improved yields and reduced side products.[9][10] This protocol is a general guideline for adapting the one-pot synthesis for microwave conditions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Aminoguanidine hydrochloride (1.2 eq)
-
Microwave-safe reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 mmol) and aminoguanidine hydrochloride (1.2 mmol).
-
If the carboxylic acid is a solid, a minimal amount of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or isopropanol can be added to facilitate mixing.[11]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 150-180 °C for 15-60 minutes. The optimal time and temperature should be determined empirically for each substrate combination.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary and Expected Results
The one-pot synthesis of 1,3,5-substituted 1,2,4-triazoles is a versatile reaction with a broad tolerance for various functional groups. The following table summarizes representative examples from the literature, showcasing the scope and efficiency of the conventional heating method.
| Carboxylic Acid (R¹) | Amidine (R²) | Hydrazine (R³) | Yield (%) |
| Benzoic acid | Acetamidine | Methylhydrazine | 84 |
| 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 75 |
| Cyclohexanecarboxylic acid | Acetamidine | Methylhydrazine | 68 |
| Thiophene-2-carboxylic acid | Benzamidine | Phenylhydrazine | 72 |
| N-Boc-glycine | Acetamidine | Methylhydrazine | 55 |
Data compiled from Castanedo et al., J. Org. Chem. 2011, 76, 1177-1179.[6]
Microwave-assisted methods have also demonstrated high yields, often in the range of 70-90%, with significantly reduced reaction times.[11][12]
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of high-purity starting materials is crucial for optimal results. Amidines and hydrazines can be prone to degradation and should be handled with care.
-
Moisture-Sensitive Steps: The initial activation of the carboxylic acid with HATU is sensitive to moisture. It is advisable to use anhydrous solvents and perform this step under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.
-
Microwave Parameters: When using microwave synthesis, it is important to optimize the temperature, pressure, and irradiation time for each specific set of substrates to ensure safety and maximize yield.
Conclusion
The one-pot synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids represents a highly efficient and versatile strategy for accessing this important class of heterocycles. The operational simplicity, broad substrate scope, and high regioselectivity make it an invaluable tool for medicinal chemistry and drug discovery programs. Both conventional heating and microwave-assisted protocols offer reliable pathways to these valuable compounds, with the latter providing a significant acceleration of the process.
References
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 7. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.org.za [scielo.org.za]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, is a bioisostere for esters and amides, capable of participating in hydrogen bonding and exhibiting favorable metabolic stability.[1] Within this esteemed class of compounds, 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. Its structure combines the stable 1,2,4-triazole core with a phenyl group, which can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties, and a carboxylic acid handle, which is ideal for derivatization or for acting as a key pharmacophoric feature.
Derivatives of the 1-phenyl-1,2,4-triazole-3-carboxylic acid scaffold have shown significant promise in various therapeutic areas, most notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes and as inhibitors of xanthine oxidase for the management of hyperuricemia and gout.[3][4][5] This document provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of compounds based on this valuable scaffold.
Synthetic Protocols: Accessing the Core Scaffold
While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common and effective approach to obtaining the this compound core involves a multi-step synthesis culminating in the cyclization to form the triazole ring followed by hydrolysis of an ester precursor. The following protocol is a representative method adapted from general synthetic strategies for similar compounds.[6][7]
Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
This protocol describes the formation of the ethyl ester precursor to the target carboxylic acid.
Causality of Experimental Choices:
-
Starting Materials: Phenylhydrazine is the source of the N1-phenyl group, while ethyl glyoxalate provides the carbon backbone for the C3-carboxylate. Formamide serves as the source of the remaining carbon and nitrogen atoms for the triazole ring.
-
Reaction Conditions: The initial condensation to form the phenylhydrazone is typically carried out under mild acidic conditions to facilitate the reaction between the amine and the aldehyde. The subsequent cyclization with formamide requires elevated temperatures to drive the reaction to completion.
Step-by-Step Methodology:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
To this solution, add a catalytic amount of acetic acid.
-
Slowly add ethyl glyoxalate (1 equivalent) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude phenylhydrazone, which can be used in the next step without further purification.
-
-
Cyclization to the Triazole Ester:
-
To the crude phenylhydrazone, add an excess of formamide.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The product, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Hydrolysis to this compound
This protocol details the conversion of the ethyl ester to the final carboxylic acid.
Causality of Experimental Choices:
-
Hydrolysis Conditions: Basic hydrolysis using a strong base like sodium hydroxide or potassium hydroxide is a standard and effective method for converting esters to carboxylic acids.[8] The use of a co-solvent like ethanol or methanol ensures the solubility of the ester starting material.
Step-by-Step Methodology:
-
Saponification of the Ester:
-
Suspend ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of 2-3 with a suitable acid (e.g., 2M HCl) while cooling in an ice bath.
-
The desired product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Application in Lead Discovery and Optimization
The this compound scaffold is a valuable starting point for the development of enzyme inhibitors. The following sections outline its application in targeting two key enzymes in inflammatory and metabolic diseases.
Application as a Scaffold for Cyclooxygenase (COX) Inhibitors
Derivatives of this scaffold have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[3][9] The carboxylic acid moiety can mimic the interaction of arachidonic acid with the active site of the enzyme, while the phenyl group can be substituted to enhance selectivity and potency.
Illustrative Signaling Pathway:
Caption: Inhibition of the COX pathway by 1-phenyl-1,2,4-triazole-3-carboxylic acid derivatives.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric assay is a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Principle of the Assay:
The assay measures the peroxidase activity of the COX enzymes. The probe reacts with Prostaglandin G2, an intermediate product of the COX reaction, to produce a fluorescent signal. The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a COX assay buffer.
-
Reconstitute the COX-1 and COX-2 enzymes, COX probe, and arachidonic acid substrate according to the manufacturer's instructions (e.g., from a commercial kit).
-
Prepare a stock solution of the test compound (and reference inhibitor, e.g., Celecoxib) in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control: Add assay buffer and the reconstituted enzyme to the wells.
-
Inhibitor Control: Add assay buffer, a known COX inhibitor (e.g., Celecoxib), and the enzyme.
-
Test Compound: Add assay buffer, the diluted test compound, and the enzyme.
-
Blank: Add assay buffer and the probe, but no enzyme.
-
Incubate the plate at the recommended temperature (e.g., 25 °C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Representative Data for COX-2 Inhibition by Analogs:
| Compound ID | Modification on Phenyl Ring | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Analog A | 4-Sulfonamide | 0.016 | >62.5 | [9][10] |
| Analog B | 4-Chloro | 0.047 | >2127 | [9] |
| Analog C | 3,4-Dichloro | 0.023 | >4347 | [9] |
| Celecoxib | (Reference Drug) | 0.30 | >303 | [11] |
Application as a Scaffold for Xanthine Oxidase Inhibitors
Derivatives of the isomeric 1-phenyl-1,2,3-triazole-4-carboxylic acid have shown potent xanthine oxidase inhibitory activity, suggesting that the 1,2,4-triazole scaffold may also be a promising starting point for developing agents to treat hyperuricemia and gout.[1][4]
Illustrative Workflow for Screening:
Caption: A typical workflow for the development of xanthine oxidase inhibitors.
Protocol 4: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method for evaluating the inhibition of xanthine oxidase.[12][13]
Principle of the Assay:
Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 295 nm. The inhibitory effect of a compound is determined by measuring the decrease in the rate of uric acid formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8).
-
Prepare a stock solution of xanthine oxidase in the buffer.
-
Prepare a stock solution of xanthine in the buffer (mild heating or a small amount of NaOH may be needed for dissolution).
-
Prepare a stock solution of the test compound (and reference inhibitor, e.g., Allopurinol) in DMSO, followed by serial dilutions in buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Enzyme Control: Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).
-
Inhibitor Control: Add buffer, xanthine oxidase, and a known inhibitor (Allopurinol).
-
Test Compound: Add buffer, xanthine oxidase, and the diluted test compound.
-
Blank: Add buffer and the test compound, but no enzyme.
-
Pre-incubate the plate at a specified temperature (e.g., 25-37 °C) for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Incubate for a set period (e.g., 30 minutes).
-
Stop the reaction by adding a small volume of strong acid (e.g., 1N HCl).
-
Measure the absorbance of each well at 295 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Enzyme Control - Absorbance of Blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Representative Data for Xanthine Oxidase Inhibition by Analogs:
| Compound ID | Modification on Phenyl Ring | Xanthine Oxidase IC₅₀ (µM) | Reference |
| Analog D (1,2,3-triazole) | 4'-(meta-methoxybenzoxy) | 0.21 | [1] |
| Analog E (1,2,4-triazole) | 4-cyano-3-methyl | 0.0002 | [5] |
| Allopurinol | (Reference Drug) | 2.84 - 7.6 | [1][14] |
| Febuxostat | (Reference Drug) | 0.01 | [15] |
Conclusion
This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting point for medicinal chemistry campaigns. The demonstrated potential of its derivatives as potent inhibitors of key enzymes such as COX-2 and xanthine oxidase highlights its importance in the ongoing search for new treatments for inflammatory diseases and metabolic disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
- 1. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid - Google Patents [patents.google.com]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mc.minia.edu.eg [mc.minia.edu.eg]
- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. impactfactor.org [impactfactor.org]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes & Protocols: 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as Selective COX-2 Inhibitors
Introduction: A New Frontier in Selective Anti-Inflammatory Drug Design
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a pharmacophore in a wide array of therapeutic agents.[1][2] This guide focuses on a specific, promising class of these compounds: 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives . Recent research has illuminated their potential as highly selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4]
Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally exert their effects by inhibiting COX enzymes. However, the discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutive enzyme responsible for homeostatic functions, such as gastrointestinal protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[4]
Derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have demonstrated significant anti-inflammatory activity, with evidence suggesting this is mediated through selective COX-2 inhibition.[3][5] These molecules represent a compelling scaffold for the development of next-generation anti-inflammatory agents with an improved safety profile.
This document provides a comprehensive overview of the application of these derivatives, including their mechanism of action, a detailed protocol for their synthesis, and a robust enzymatic assay for the evaluation of their inhibitory potency against COX-2.
Mechanism of Action: Targeting the Heart of Inflammation
The anti-inflammatory effects of this compound derivatives are rooted in their ability to selectively bind to and inhibit the COX-2 enzyme. Molecular docking studies have provided valuable insights into the binding mode of these compounds within the COX-2 active site.[3]
A key structural feature of these inhibitors is the vicinal diaryl substitution pattern, which is a hallmark of many selective COX-2 inhibitors.[4] The 1-phenyl and 5-substituted aryl groups on the 1,2,4-triazole core can orient themselves to fit snugly into the larger, more hydrophobic active site of COX-2, while being less accommodating to the narrower active site of COX-1. The carboxylic acid moiety at the 3-position of the triazole ring can form crucial hydrogen bond interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
Visualizing the Inhibition Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory pathway and the point of intervention for this compound derivatives.
Caption: COX-2 Inhibition by this compound derivatives.
Synthesis Protocol: A Representative Example
The following protocol describes a general method for the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, adapted from established literature procedures.[5] This multi-step synthesis involves the formation of an oxazolinone intermediate, followed by rearrangement in the presence of a nucleophile to yield the desired triazole.
Materials and Reagents:
-
Substituted benzaldehyde
-
Hippuric acid
-
Acetic anhydride
-
Sodium acetate
-
3-Hydrazinopyridine
-
Appropriate nucleophile (e.g., sodium methoxide for methyl ester formation)
-
Solvents: Ethanol, Glacial acetic acid, Methanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Synthesis of the Azlactone (2-phenyl-4-substituted-benzylidene-5(4H)-oxazolone):
-
A mixture of the appropriately substituted benzaldehyde (1 eq.), hippuric acid (1 eq.), acetic anhydride (2 eq.), and anhydrous sodium acetate (1 eq.) is heated at reflux for 2-3 hours.
-
The reaction mixture is then cooled and triturated with cold ethanol.
-
The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure azlactone.
-
-
Synthesis of the Hydrazone (4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one):
-
The synthesized azlactone (1 eq.) is dissolved in glacial acetic acid.
-
A solution of 3-hydrazinopyridine (1 eq.) in glacial acetic acid is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The precipitated solid is filtered, washed with water, and dried to obtain the hydrazone intermediate.
-
-
Rearrangement to the 1,2,4-Triazole-3-carboxylate:
-
The hydrazone intermediate (1 eq.) is suspended in anhydrous methanol.
-
A solution of sodium methoxide (2-3 eq.) in methanol is added, and the mixture is refluxed for 8-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid is filtered, washed with water, and purified by column chromatography on silica gel to afford the pure methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate.
-
-
Hydrolysis to the Carboxylic Acid (Optional):
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a suitable base (e.g., NaOH or KOH), followed by acidification.
-
Characterization:
The structure of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Enzymatic Assay Protocol: Evaluating COX-2 Inhibitory Activity
This protocol outlines a common in vitro assay to determine the COX-2 inhibitory potency of the synthesized this compound derivatives, typically by measuring the peroxidase activity of the enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate/chromogen)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate reader
Assay Workflow Diagram:
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mc.minia.edu.eg [mc.minia.edu.eg]
- 5. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Potent and Selective COX-2 Inhibitors: A Practical Guide Using the 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Scaffold
Introduction: The Rationale for Targeting COX-2 with a Triazole Scaffold
The quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) has been a central theme in medicinal chemistry for decades. The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, revolutionized the field. While COX-1 plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function, COX-2 is upregulated at sites of inflammation, mediating pain and fever. This distinction laid the groundwork for the development of selective COX-2 inhibitors, aiming to retain the therapeutic benefits of traditional NSAIDs while minimizing their gastrointestinal side effects.
The 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold has emerged as a promising platform for the design of novel COX-2 inhibitors. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of the carboxylic acid moiety found in many traditional NSAIDs. This structural feature allows for critical interactions within the active site of the COX enzymes. Furthermore, the 1,2,4-triazole core offers a versatile synthetic handle for the introduction of various substituents, enabling the fine-tuning of potency and selectivity. Molecular docking studies have suggested that derivatives of this scaffold can effectively occupy the COX-2 active site, forming key interactions with amino acid residues that are not present in the COX-1 isoform, thereby conferring selectivity.[1]
This comprehensive guide provides detailed application notes and protocols for researchers engaged in the design, synthesis, and evaluation of COX-2 inhibitors based on the this compound scaffold. The methodologies described herein are grounded in established scientific principles and aim to provide a robust framework for the development of novel anti-inflammatory agents.
PART 1: Chemical Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process, beginning with the formation of the core triazole ring, followed by functional group manipulations to introduce desired substituents. The following is a generalized, yet detailed, protocol for the synthesis of the scaffold and its derivatives.
Protocol 1: Synthesis of the this compound Scaffold
This protocol outlines a common route for the synthesis of the core scaffold, which can then be modified to generate a library of derivatives.
Step 1: Synthesis of Ethyl 2-chloro-2-(phenylhydrazono)acetate
-
To a stirred solution of ethyl chloroacetate (1 equivalent) in ethanol at 0-5°C, add a solution of aniline (1 equivalent) in dilute hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The resulting phenylhydrazono derivative will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield ethyl 2-chloro-2-(phenylhydrazono)acetate.
Causality Behind Experimental Choices: The diazotization of aniline followed by coupling with the active methylene group of ethyl chloroacetate is a classic and efficient method for forming the hydrazone intermediate. Maintaining a low temperature during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.
Step 2: Synthesis of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
-
Dissolve the ethyl 2-chloro-2-(phenylhydrazono)acetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add formamidine acetate (1.2 equivalents) and a base such as potassium carbonate (2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.
Causality Behind Experimental Choices: Formamidine provides the necessary one-carbon and two-nitrogen unit to complete the 1,2,4-triazole ring through a cyclocondensation reaction with the hydrazonoyl halide. The base is required to neutralize the hydrogen chloride generated during the reaction and to facilitate the cyclization.
Step 3: Hydrolysis to this compound
-
Suspend the ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate. Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry to yield the final product, this compound.
Causality Behind Experimental Choices: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
PART 2: Biological Evaluation of COX-2 Inhibitory Activity
A thorough biological evaluation is essential to determine the potency, selectivity, and safety profile of the synthesized compounds. This section provides detailed protocols for in vitro and in vivo assays.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50). A colorimetric or fluorometric method is commonly employed.[2][3]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric or fluorometric probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of vehicle control - Rate of test compound) / Rate of vehicle control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Trustworthiness of the Protocol: This self-validating system includes positive controls (known inhibitors) to ensure the assay is performing correctly and a vehicle control to account for any effects of the solvent. The use of both COX-1 and COX-2 enzymes allows for the determination of the selectivity index (SI = IC50 COX-1 / IC50 COX-2), a critical parameter for assessing the COX-2 selectivity of the compounds.
Visualization of the In Vitro Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[4]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Expertise and Experience: The 1% concentration of carrageenan is standard for inducing a reproducible inflammatory response.[4] The time course of the edema development is biphasic, with the initial phase (0-1.5 h) mediated by histamine and serotonin, and the later phase (2-4 h) mediated by prostaglandins. Therefore, inhibition in the later phase is indicative of COX-2 inhibition.
Protocol 4: In Vivo Ulcerogenic Activity Assessment
This protocol is crucial for evaluating the gastrointestinal side effects of the test compounds.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Dissecting microscope
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer high doses of the test compounds or reference drug orally for a specified period (e.g., 3-7 days). The control group receives the vehicle.
-
On the final day, sacrifice the rats and carefully dissect out the stomach.
-
Open the stomach along the greater curvature and rinse with saline to observe the gastric mucosa.
-
Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.
-
The severity of the ulcers can be scored using a standard scale (e.g., 0 = no ulcers; 1 = small, localized ulcers; 2 = multiple small ulcers; 3 = large ulcers or perforations).
-
The ulcer index (UI) can be calculated for each group.
Trustworthiness of the Protocol: This protocol includes a positive control (Indomethacin), a known ulcerogenic NSAID, to validate the model. The use of a scoring system allows for a semi-quantitative assessment of the gastric damage, providing a reliable measure of the ulcerogenic potential of the test compounds.
PART 3: Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the this compound scaffold and the subsequent biological evaluation of the derivatives allow for the elucidation of the structure-activity relationship (SAR). This information is invaluable for the rational design of more potent and selective inhibitors.
Key SAR Insights:
-
Substituents on the 1-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 1-position of the triazole are critical for COX-2 selectivity. Electron-withdrawing groups, such as a p-sulfonamide or a p-methylsulfonyl group, are known to enhance COX-2 selectivity by interacting with the secondary pocket of the COX-2 active site.[5]
-
Modifications of the 3-Carboxylic Acid: Esterification or amidation of the carboxylic acid group at the 3-position can modulate the pharmacokinetic properties of the compounds. However, the free carboxylic acid is often important for anchoring the molecule within the active site.
-
Substituents on the Triazole Ring: Introduction of small alkyl or haloalkyl groups at the 5-position of the triazole ring can influence the overall potency of the compounds.[6]
Data Presentation: Comparative Biological Activity
| Compound | R1 (at 1-Phenyl) | R2 (at C5 of Triazole) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | % Inhibition of Paw Edema (at 4h) | Ulcer Index (UI) |
| Scaffold | H | H | >100 | 15.2 | <6.6 | 25.4 | 0.5 |
| Derivative 1 | 4-SO2NH2 | H | 50.5 | 0.8 | 63.1 | 68.2 | 1.0 |
| Derivative 2 | 4-SO2Me | H | 45.2 | 0.5 | 90.4 | 72.5 | 0.8 |
| Derivative 3 | 4-F | H | 80.1 | 5.6 | 14.3 | 45.1 | 0.6 |
| Derivative 4 | 4-SO2NH2 | CH3 | 65.3 | 1.2 | 54.4 | 65.8 | 1.2 |
| Celecoxib | - | - | 15.0 | 0.05 | 300 | 75.6 | 1.5 |
| Indomethacin | - | - | 0.1 | 5.2 | 0.02 | 78.9 | 3.0 |
Data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives synthesized and the assay conditions.
PART 4: Mechanism of Action and Molecular Interactions
The selective inhibition of COX-2 by this compound derivatives is attributed to their ability to exploit the structural differences between the COX-1 and COX-2 active sites.
Visualization of the COX-2 Inhibition Pathway
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
The key to the COX-2 selectivity of these compounds lies in the presence of a valine residue (Val523) in the COX-2 active site, which is replaced by a bulkier isoleucine residue (Ile523) in COX-1. This substitution creates a larger, more accommodating side pocket in the COX-2 active site. The p-sulfonamide or p-methylsulfonyl group on the 1-phenyl ring of the triazole scaffold can fit into this secondary pocket, forming hydrogen bonds with residues such as Arg513 and His90. The carboxylic acid moiety at the 3-position of the triazole ring typically forms a salt bridge with Arg120 at the mouth of the active site, a common interaction for many NSAIDs.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel and selective COX-2 inhibitors. By following the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can systematically design, synthesize, and test new derivatives with improved potency and safety profiles. A thorough understanding of the structure-activity relationships and the molecular interactions within the COX-2 active site will be instrumental in guiding future drug discovery efforts in the field of anti-inflammatory therapeutics.
References
- 1. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. mc.minia.edu.eg [mc.minia.edu.eg]
- 6. mdpi.com [mdpi.com]
Xanthine oxidase inhibitory activity of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid analogs.
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid analogs for xanthine oxidase inhibition.
Introduction: The Pursuit of Novel Xanthine Oxidase Inhibitors
Hyperuricemia, an excess of uric acid in the blood, is a primary pathogenic factor in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1] The production of uric acid is the final step in purine metabolism, a reaction catalyzed by the enzyme Xanthine Oxidase (XO).[2] Therefore, inhibiting XO is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[2][3]
For decades, the purine analog Allopurinol has been the first-line treatment.[4][5] It acts as a competitive inhibitor and is metabolized to oxypurinol, which provides a more sustained inhibition of XO.[4][6][7][8] However, Allopurinol can cause severe adverse effects, including hypersensitivity syndrome, particularly in certain patient populations.[4] More recently, non-purine selective inhibitors like Febuxostat have been introduced.[9][10] Febuxostat non-competitively blocks the molybdenum pterin active site of the enzyme, offering a potent alternative.[9] Despite its efficacy, concerns about cardiovascular risks have been raised.[9][11]
This landscape necessitates the discovery of new, safer, and more effective XO inhibitors. Heterocyclic compounds, particularly those containing a triazole nucleus, have emerged as a promising scaffold for developing novel enzyme inhibitors.[5][12] Among these, this compound analogs represent a class of compounds designed to mimic key interactions of established non-purine inhibitors while offering novel chemical space for optimization. This guide provides detailed protocols for the synthesis and evaluation of these analogs, grounded in established scientific principles.
The Mechanism: Targeting the Engine of Uric Acid Production
Xanthine Oxidase is a complex metalloenzyme that catalyzes the two terminal steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[6][13] This process generates reactive oxygen species (ROS) as byproducts, implicating XO in oxidative stress-related pathologies beyond gout.[13]
Caption: The purine catabolism pathway and the point of inhibition.
The design rationale for this compound analogs is based on creating a stable scaffold that can effectively occupy the active site of XO. The carboxylic acid moiety is crucial, often forming key hydrogen bonds and ionic interactions with amino acid residues within the enzyme's active site. The phenyl and triazole rings provide a rigid core that can be systematically modified to enhance binding affinity and selectivity, a strategy that has proven successful for other novel 1,2,4-triazole inhibitors.[14] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly impact inhibitory potency, with lipophilic groups often enhancing activity.[15][16]
Application Protocol 1: Synthesis of a Representative Analog
The synthesis of this compound analogs can be achieved through various established routes in heterocyclic chemistry.[17][18] The following protocol outlines a general and reliable pathway for laboratory-scale synthesis.
Causality Behind Experimental Choices:
-
Starting Materials: Phenylhydrazine and ethyl glyoxalate are chosen for their commercial availability and reactivity to form the initial hydrazone intermediate.
-
Cyclization: The use of an acid catalyst in a high-boiling solvent facilitates the intramolecular cyclization to form the triazole ring, a common and effective method.
-
Saponification: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using a strong base like sodium hydroxide. This is a standard and high-yielding transformation necessary for the target molecule's activity.
Caption: A generalized workflow for the synthesis of the target analogs.
Step-by-Step Methodology:
-
Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)acetate.
-
To a stirred solution of phenylhydrazine (1.0 eq) in ethanol at 0°C, add a solution of ethyl glyoxalate (1.0 eq, 50% in toluene) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification.
-
-
Step 2: Synthesis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.
-
Dissolve the crude hydrazone from Step 1 in an excess of formamide.
-
Add a catalytic amount of formic acid.
-
Heat the mixture to 150-160°C and maintain for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Step 3: Synthesis of this compound.
-
Dissolve the purified ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis of the ester by TLC.
-
Once complete, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Application Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol details a robust spectrophotometric method to determine the XO inhibitory activity of the synthesized analogs.[3]
Principle of the Assay: The assay quantifies the enzymatic activity of XO by monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[3][19] The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid production. Allopurinol is used as a positive control for assay validation.[20]
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk, Sigma-Aldrich)
-
Xanthine (Sigma-Aldrich)
-
Allopurinol (positive control, Sigma-Aldrich)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a 150 µM solution of xanthine in phosphate buffer. Gentle warming may be required for complete dissolution.[21]
-
Test Compound/Control Solutions: Prepare stock solutions (e.g., 10 mM) of the synthesized analogs and Allopurinol in DMSO. Create a series of dilutions in phosphate buffer to achieve final desired assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Setup (96-well plate):
-
Prepare the following reactions in triplicate for each compound concentration.
-
Blank: 180 µL Buffer + 20 µL Compound/Vehicle. (Contains everything except the enzyme).
-
Control (100% Activity): 160 µL Buffer + 20 µL Vehicle (e.g., 1% DMSO in buffer) + 20 µL Enzyme Solution.
-
Test Inhibitor: 160 µL Buffer + 20 µL Test Compound Solution + 20 µL Enzyme Solution.
-
Positive Control: 160 µL Buffer + 20 µL Allopurinol Solution + 20 µL Enzyme Solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes.[21]
-
Initiate the reaction by adding 100 µL of the Xanthine Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the Rate of Reaction (V): Determine the rate of uric acid formation (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percentage Inhibition:
-
Use the following formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) * 100
-
Where V_control is the rate of the vehicle control and V_sample is the rate in the presence of the test compound.[3]
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
| Compound | IC₅₀ (µM) | Inhibition Type |
| Analog 1A | 5.2 | Mixed |
| Analog 1B | 0.75 | Competitive |
| Analog 1C | 12.8 | Mixed |
| Allopurinol | 7.8 | Competitive |
| Febuxostat | 0.02 | Non-competitive |
| Table 1: Example data table for summarizing in vitro XO inhibition results. |
Application Protocol 3: In Vivo Evaluation in a Hyperuricemia Model
Demonstrating efficacy in a living system is a critical step. The potassium oxonate-induced hyperuricemia model in rodents is a widely accepted standard for screening hypouricemic agents.[1][22]
Rationale for Model Selection: Most rodents possess the enzyme uricase (urate oxidase), which degrades uric acid to the more soluble allantoin. Humans lack a functional uricase gene.[1] Potassium oxonate is a potent uricase inhibitor, and its administration to rodents leads to an accumulation of uric acid, creating a hyperuricemic state that more closely mimics the human condition.[1][23]
Step-by-Step Methodology:
-
Animals and Acclimatization:
-
Use male Sprague-Dawley rats or Kunming mice.
-
Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, access to standard chow and water ad libitum).
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Normal Control: Vehicle only.
-
Model Control: Vehicle + Potassium Oxonate.
-
Positive Control: Allopurinol (e.g., 10 mg/kg) + Potassium Oxonate.
-
Test Group(s): Test Analog (e.g., 5, 10, 20 mg/kg) + Potassium Oxonate.
-
-
Administer the test compounds, Allopurinol, or vehicle orally (p.o.) via gavage.
-
-
Induction of Hyperuricemia:
-
One hour after the administration of the test compounds, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg) dissolved in 0.9% saline.[1]
-
-
Sample Collection and Analysis:
-
Two hours after potassium oxonate injection, collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit or an automated biochemical analyzer.
-
Data Presentation and Interpretation:
| Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction |
| Normal Control | - | 2.1 ± 0.3 | - |
| Model Control | - | 6.8 ± 0.7 | - |
| Allopurinol | 10 | 3.5 ± 0.5 | 70.2% |
| Analog 1B | 5 | 4.9 ± 0.6 | 40.4% |
| Analog 1B | 10 | 3.8 ± 0.4* | 63.8% |
| Table 2: Example data on the in vivo hypouricemic effect of a test analog. Data are presented as mean ± SD. *p < 0.05 compared to Model Control. |
A statistically significant reduction in serum uric acid levels by the test compound compared to the model control group indicates a positive hypouricemic effect in vivo.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and systematic evaluation of this compound analogs as potential xanthine oxidase inhibitors. A successful candidate from these screens would exhibit potent in vitro inhibitory activity (low micromolar to nanomolar IC₅₀) and demonstrate a significant reduction of serum uric acid in the in vivo hyperuricemia model.
Future work for promising lead compounds would involve more detailed mechanistic studies (e.g., enzyme kinetics to confirm inhibition type), pharmacokinetic profiling (ADME), and comprehensive toxicology assessments to establish a robust safety profile before advancing toward clinical development. This structured approach is essential for the rational design and discovery of the next generation of therapies for hyperuricemia and gout.
References
- 1. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Allopurinol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 9. Febuxostat - Wikipedia [en.wikipedia.org]
- 10. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. herbmedpharmacol.com [herbmedpharmacol.com]
- 20. impactfactor.org [impactfactor.org]
- 21. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
- 22. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinexprheumatol.org [clinexprheumatol.org]
Application Notes & Protocols: Molecular Docking Studies of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
Abstract
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and versatile binding capabilities.[1] Derivatives of 1,2,4-triazole are integral to numerous clinically approved drugs and are extensively investigated for a wide spectrum of therapeutic applications, most notably as anticancer and antimicrobial agents.[2][3][4] The polar nature of the triazole ring can enhance ligand solubility, thereby improving the overall pharmacological profile of a drug candidate.[1][2] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on a specific class of these compounds—1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives. We will utilize the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated anticancer target, as our model system.[5][6] Molecular docking is a powerful computational method that predicts the binding orientation and affinity of a small molecule (ligand) to its protein target, accelerating the drug discovery process by identifying promising candidates for further experimental validation.[7][8][9]
Rationale and Target Selection
The success of any molecular docking campaign hinges on the selection of a biologically relevant protein target. The 1,2,4-triazole scaffold has demonstrated inhibitory activity against a diverse array of protein families.
-
Anticancer Targets: Triazole derivatives have been successfully designed to inhibit key proteins in oncogenic pathways, including kinases (e.g., EGFR, BRAF), tubulin, and aromatase.[5][10][11] Notably, the aromatase inhibitors Letrozole and Anastrozole, used in breast cancer therapy, feature the 1,2,4-triazole core.[2][11]
-
Antimicrobial Targets: In microbiology, these compounds have been shown to target essential enzymes for pathogen survival, such as glucosamine-6-phosphate synthase (implicated in cell wall synthesis) and various cytochrome P450 enzymes.[12][13]
For this protocol, we will focus on the EGFR kinase domain . Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Several studies have validated the potential of triazole derivatives as EGFR inhibitors, providing a strong basis for our computational investigation.[5][6]
Below is a simplified representation of the EGFR signaling pathway and the point of inhibition.
The Molecular Docking Workflow
This section details the complete, step-by-step methodology for preparing the necessary molecular structures, executing the docking simulation, and validating the protocol. The workflow is designed around widely accessible and validated software: AutoDock Suite (including AutoDock Vina) for docking and UCSF ChimeraX for visualization and preparation.[8][14]
Protocol 1: Receptor Preparation (EGFR)
The goal is to process a raw PDB structure into a clean, properly formatted file for docking. We will use the crystal structure of the EGFR kinase domain complexed with an inhibitor (PDB ID: 1M17) as our example.
-
Obtain Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank (rcsb.org).
-
Initial Cleaning:
-
Open 1M17.pdb in UCSF ChimeraX.
-
The structure contains the protein, a co-crystallized inhibitor (AQ4), and water molecules.
-
Remove water molecules. This is a standard first step unless specific water molecules are known to be critical for binding.[15][16] Use the command: delete solvent
-
Remove the original inhibitor to create an apo-like binding pocket. Select the inhibitor and delete it.
-
-
Add Hydrogens: PDB files typically lack hydrogen atoms. Adding them is essential for accurate charge calculation and identifying hydrogen bonds.[16][17]
-
Use the Add Hydrogens tool (Tools > Structure Editing > Add Hydrogens). Keep the default settings and click "OK."
-
-
Add Charges: The docking algorithm's scoring function requires atoms to have partial charges.
-
Use the Add Charge tool (Tools > Structure Editing > Add Charge).
-
For proteins, the AMBER ff14SB force field with AM1-BCC charges is a robust choice. Select this and click "OK."
-
-
Save as PDBQT: AutoDock Vina requires the receptor file in PDBQT format, which includes atomic coordinates, partial charges, and atom types.
-
Go to File > Save....
-
Select PDBQT as the file type.
-
In the save dialog, ensure "Save for use with AutoDock Vina" is selected. Name the file 1M17_receptor.pdbqt.
-
Protocol 2: Ligand Preparation (Triazole Derivatives)
Each triazole derivative must be converted into a 3D, low-energy conformation with correct charges and defined rotatable bonds.
-
Generate 2D Structure: Draw your this compound derivative using a chemical drawing tool like MarvinSketch or ChemDraw. Save the structure in a common format like SDF or MOL2.
-
Import and Prepare in ChimeraX:
-
Open the ligand file in UCSF ChimeraX.
-
If the structure is 2D, ChimeraX will prompt to generate 3D coordinates.
-
-
Add Hydrogens: As with the receptor, add hydrogens via Tools > Structure Editing > Add Hydrogens.
-
Add Charges: For small organic molecules, the Gasteiger method is standard.[18]
-
Use the Add Charge tool (Tools > Structure Editing > Add Charge). Select "Gasteiger" and click "OK."
-
-
Energy Minimization (Optional but Recommended): To ensure a reasonable starting conformation, perform a quick energy minimization.[16]
-
Use the Minimize Structure tool (Tools > Structure Editing > Minimize Structure). A few hundred steps are usually sufficient.
-
-
Save as PDBQT: Save the prepared ligand as a PDBQT file (File > Save..., select PDBQT format). AutoDock Tools within ChimeraX will automatically define rotatable bonds.
Protocol 3: Defining the Binding Site (Grid Generation)
We must define the search space for the docking simulation. The most reliable method is to use the location of a known binder.
-
Identify the Binding Pocket: In ChimeraX, open the original, unmodified 1M17.pdb file. The inhibitor (AQ4) is located in the ATP-binding site.
-
Center the Grid: The center of the grid box should be the geometric center of this known inhibitor. You can find these coordinates by selecting the inhibitor and using measurement tools.
-
Set Grid Dimensions: The box must be large enough to fully contain the triazole ligands and allow them to rotate freely. A size of 22x22x22 Ångstroms is a reasonable starting point for drug-like molecules in this pocket.
-
Record Coordinates: Note the center (x, y, z) and size (x, y, z) coordinates. These will be used in the configuration file. For 1M17, the approximate center based on the co-crystallized ligand is:
-
center_x = 14.5
-
center_y = 53.0
-
center_z = 101.5
-
Protocol 4: Running the Docking Simulation with AutoDock Vina
Vina is executed via the command line using a simple configuration file.
-
Create a Configuration File: Create a text file named config.txt with the following content:
-
Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the command: vina --config config.txt
-
Output: Vina will generate two files:
-
docking_output.pdbqt: Contains the coordinates of the predicted binding poses for your ligand (typically up to 9 poses).
-
docking_log.txt: A text file containing the binding affinity scores (in kcal/mol) for each pose.
-
Protocol 5: Validation of the Docking Protocol
Validation ensures that your chosen parameters can accurately reproduce a known binding mode. This is a critical self-validating step for trustworthiness.
-
Prepare the Co-crystallized Ligand: Using the original 1M17.pdb file, isolate the inhibitor (AQ4). Prepare it as a ligand following Protocol 2 , saving it as AQ4_ligand.pdbqt.
-
Re-dock the Ligand: Use the same receptor (1M17_receptor.pdbqt) and config.txt file (adjusting the ligand and out fields) to dock AQ4_ligand.pdbqt back into the binding site.
-
Calculate RMSD:
-
Open the original 1M17.pdb file in ChimeraX.
-
Open the output file from the re-docking run (e.g., AQ4_redocked.pdbqt).
-
Use the RMSD calculation tool to compare the atomic positions of the top-ranked docked pose of AQ4 with its original crystallographic position.
-
-
Assess Validity: A Root Mean Square Deviation (RMSD) value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[7][19][20][21][22]
Analysis and Data Interpretation
The output of a docking simulation is a set of poses and scores. Meaningful interpretation requires both quantitative and qualitative analysis.
Protocol 6: Post-Docking Analysis
-
Examine Binding Affinity: The primary quantitative metric is the binding affinity from the log file. A more negative value suggests stronger binding.[19] This score is used to rank different derivatives against each other.
-
Visual Inspection of Poses: The docking score is meaningless without a chemically sensible binding pose.[7][19]
-
Open the receptor PDBQT file (1M17_receptor.pdbqt) and the docking output PDBQT file (docking_output.pdbqt) in a visualization tool like ChimeraX or PyMOL.
-
Examine the top-ranked pose. Does it fit well within the pocket? Are there any steric clashes?
-
-
Identify Key Interactions: Analyze the non-covalent interactions that stabilize the ligand-protein complex. These are crucial for understanding the structure-activity relationship (SAR).
-
Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (e.g., the carboxylic acid and triazole nitrogens) and protein residues.
-
Hydrophobic Interactions: Identify contacts between the ligand's phenyl ring and nonpolar residues in the pocket.
-
Pi-Pi Stacking: Check for interactions between the aromatic rings of the ligand and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
Data Presentation
Summarize the results in a clear, tabular format. This allows for easy comparison between different derivatives.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues (EGFR) | Hydrogen Bonds (Ligand Atom -> Residue) |
| Control | Letrozole (Reference) | -8.5 | Met769, Leu768, Cys773 | N4 -> Met769 (Backbone) |
| LIG-001 | 4-fluoro-phenyl | -9.2 | Met769, Leu768, Lys721, Thr766 | O(carboxyl) -> Lys721 |
| LIG-002 | 4-chloro-phenyl | -9.5 | Met769, Leu694, Cys773 | N2 -> Thr766 |
| LIG-003 | 4-methoxy-phenyl | -8.9 | Leu694, Val702, Ala719 | O(methoxy) -> Met769 |
| Data are hypothetical for illustrative purposes. |
Conclusion and Outlook
This guide provides a robust and validated workflow for performing molecular docking studies of this compound derivatives. By following these protocols, researchers can effectively screen virtual libraries, predict binding modes, and generate credible hypotheses to guide the rational design of novel therapeutic agents. It is imperative to remember that molecular docking is a predictive tool. The insights gained must be validated through chemical synthesis and subsequent in vitro and in vivo biological assays to confirm the activity of promising compounds.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmtlm.org [ijmtlm.org]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. cal-tek.eu [cal-tek.eu]
- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrcps.com [ijcrcps.com]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 1,2,4-Triazole Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of N-Alkylated 1,2,4-Triazoles in Modern Chemistry
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile applications.[1][2] N-substituted 1,2,4-triazoles, in particular, are integral components of numerous pharmaceuticals, including antifungal agents like fluconazole, antiviral compounds, and anticancer therapeutics.[3] The precise placement of substituents on the nitrogen atoms of the triazole ring is critical, as it profoundly influences the molecule's pharmacological profile, solubility, and metabolic stability. However, the selective N-alkylation of the 1,2,4-triazole ring presents a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms (N1, N2, and N4), which often leads to mixtures of regioisomers.[1]
This comprehensive guide provides an in-depth exploration of the protocols for the N-alkylation of 1,2,4-triazole ring systems. We will delve into the underlying principles governing regioselectivity and present detailed, field-proven protocols to empower researchers to achieve their desired substitution patterns with high fidelity.
The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation
The unsubstituted 1,2,4-triazole exists as two tautomeric forms, allowing for alkylation to occur at the N1, N2, or N4 positions.[1] The outcome of an alkylation reaction is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can sterically hinder approach to certain nitrogen atoms.
-
Electronic Effects: The electronic nature of substituents on the triazole ring can modulate the nucleophilicity of the different nitrogen atoms.
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a crucial role.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the reaction.[1][4]
Generally, N1-alkylation is the most common outcome due to the higher nucleophilicity of the N1 position.[1][5] However, specific conditions can be employed to favor the formation of N4 or even the less common N2 isomers.
Visualizing the Regioisomeric Possibilities
Caption: Possible N-alkylation sites on the 1,2,4-triazole ring.
Protocols for Regioselective N-Alkylation
This section details robust protocols for achieving regioselective N-alkylation of 1,2,4-triazoles.
Protocol 1: General Procedure for N1-Alkylation using Alkyl Halides
This protocol is a standard and widely used method that generally favors the formation of the N1-alkylated isomer.[5][6][7] The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.
Rationale: DBU is a sterically hindered base that efficiently deprotonates the triazole, creating the triazolide anion. The subsequent nucleophilic attack on the alkyl halide predominantly occurs at the N1 position, which is electronically favored. Tetrahydrofuran (THF) is a common solvent for this reaction.
Experimental Protocol:
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous THF, add DBU (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated 1,2,4-triazole.
Data Summary: N1-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature | N1:N4 Ratio (Approx.) | Reference |
| 4-Nitrobenzyl bromide | DBU | THF | Room Temp. | 90:10 | [5] |
| Methyl Iodide | NaH | DMF | 0 °C to RT | >90% N1 | [6] |
| n-Butyl Bromide | K₂CO₃ | DMF | 80 °C | Predominantly N1 |
Protocol 2: Selective N4-Alkylation via N1-Acylation/Deacylation
To achieve selective N4-alkylation, a common strategy involves blocking the more reactive N1 position with a labile acyl group.[1] This directs the subsequent alkylation to the N4 position. The acyl group can then be easily removed.
Rationale: The N1 position is first acylated, typically with acetyl chloride or acetic anhydride. The resulting N-acyl group deactivates the N1 and N2 positions towards further electrophilic attack, thereby directing the alkylating agent to the N4 position. The acetyl group can be readily cleaved under mild basic conditions.
Caption: Workflow for selective N4-alkylation of 1,2,4-triazole.
Experimental Protocol:
Step 1: N1-Acylation
-
Suspend 1,2,4-triazole (1.0 equivalent) in acetic anhydride (2.0 equivalents).
-
Heat the mixture at reflux for 2-3 hours.
-
Allow the reaction to cool to room temperature and then pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain 1-acetyl-1,2,4-triazole.
Step 2: N4-Alkylation
-
Dissolve 1-acetyl-1,2,4-triazole (1.0 equivalent) in a suitable solvent like acetonitrile.
-
Add the alkylating agent (e.g., a trialkyloxonium salt like triethyloxonium tetrafluoroborate, 1.1 equivalents) at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
The intermediate 1-acetyl-4-alkyl-1,2,4-triazolium salt is typically not isolated.
Step 3: Deacylation
-
To the reaction mixture from Step 2, add methanol and stir at room temperature for several hours to effect methanolysis of the acetyl group.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or crystallization to obtain the 4-alkyl-1,2,4-triazole.
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of 1,2,4-triazoles with primary and secondary alcohols.[8][9][10] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.[10]
Rationale: The Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][10] The deprotonated 1,2,4-triazole then acts as a nucleophile, displacing the activated hydroxyl group. The regioselectivity can be influenced by the specific triazole substrate and reaction conditions.
Experimental Protocol:
-
Dissolve the 1,2,4-triazole (1.2 equivalents), the alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the N-alkylated triazole from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 4: N-Alkylation using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a highly efficient and environmentally friendly method for N-alkylation, often allowing the use of inorganic bases and less hazardous solvents.[11]
Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the triazolide anion from the aqueous or solid phase (where it is generated with a base like K₂CO₃ or NaOH) to the organic phase containing the alkylating agent.[11][12] This method can enhance reaction rates and yields.
Experimental Protocol:
-
In a round-bottom flask, combine the 1,2,4-triazole (1.0 equivalent), the alkyl halide (1.1 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (0.1 equivalents).
-
Add a suitable organic solvent (e.g., toluene or acetonitrile).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain the N-alkylated product.
Data Summary: Phase-Transfer Catalysis for N-Alkylation
| Alkylating Agent | Base | Catalyst | Solvent | Temperature | Outcome | Reference |
| Benzyl Chloride | K₂CO₃ | TBAB | Toluene | Reflux | High yield of N-benzylated triazole | |
| 1-Bromobutane | NaOH (50% aq.) | TBAB | Toluene | 70 °C | Efficient N-butylation |
Conclusion
The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of a vast array of biologically active molecules. While the inherent nucleophilicity of multiple nitrogen atoms presents a regioselectivity challenge, a systematic approach based on a sound understanding of reaction mechanisms and the judicious choice of reagents and conditions can lead to the desired N-alkylated isomers with high selectivity. The protocols detailed in this guide provide a solid foundation for researchers to successfully navigate the synthesis of N-substituted 1,2,4-triazoles, thereby accelerating drug discovery and development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes: The 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Scaffold in Agrochemical Research
<
Introduction: A Privileged Scaffold for Agrochemical Discovery
The 1,2,4-triazole ring is a cornerstone of modern agrochemical design, recognized as a "privileged scaffold" due to its prevalence in a multitude of highly successful commercial products. This five-membered heterocycle is integral to a wide range of fungicides, herbicides, and insecticides, demonstrating remarkable versatility in biological interactions. The specific compound, 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, serves as an exemplary starting point for the development of novel agrochemicals. Its structure combines the proven bioactivity of the phenyl-triazole core with a carboxylic acid functional group—a versatile chemical handle perfect for creating diverse molecular libraries.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage this scaffold. We will delve into the established mechanisms of action for the triazole class, provide detailed protocols for synthesis and derivatization, and outline robust methodologies for screening the resulting compounds for fungicidal and herbicidal activity.
Section 1: The 1,2,4-Triazole Core: Mechanisms of Bioactivity
The power of the 1,2,4-triazole scaffold lies in its ability to disrupt critical biochemical pathways in target organisms. Understanding these mechanisms is paramount for designing effective derivatives.
Primary Application: Fungicidal Activity via CYP51 Inhibition
The most significant role of triazoles in agriculture is as systemic fungicides that inhibit sterol biosynthesis in fungi.[1]
Causality of Action: Triazoles are potent inhibitors of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes that is analogous to cholesterol in mammals.[4] The N4 nitrogen of the triazole ring binds to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding apoprotein.[2] This binding prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. The result is a disruption of membrane integrity and function, ultimately causing abnormal fungal growth and cell death.[4]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic procedure. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-yield, high-purity results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete cyclization: The reaction temperature may be too low or the reaction time too short for the cyclocondensation to go to completion. 2. Decomposition of starting materials or product: Phenylhydrazine can be sensitive to heat and air, and the carboxylic acid product may decarboxylate at excessively high temperatures. 3. Poor quality of reagents: Impurities in phenylhydrazine or glyoxylic acid can interfere with the reaction. | 1. Optimize reaction temperature and time: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Consider extending the reaction time. 2. Control reaction atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenylhydrazine. Avoid excessive heating. 3. Purify starting materials: Ensure the purity of phenylhydrazine by distillation before use. Use high-purity glyoxylic acid. |
| Formation of Side Products (e.g., Isomers, Oxadiazoles) | 1. Ambiguous cyclization pathway: Depending on the reaction conditions, the formation of the 1,2,4-triazole ring can sometimes compete with the formation of other heterocyclic systems like 1,3,4-oxadiazoles, especially if an acyl hydrazide intermediate is involved.[1] 2. Isomer formation: While the synthesis of 1-phenyl-1H-1,2,4-triazole is generally regioselective, trace amounts of other isomers might form under certain conditions. | 1. Strict control of reaction conditions: Carefully control the pH and temperature of the reaction mixture. The use of specific catalysts can also direct the cyclization towards the desired 1,2,4-triazole product. 2. Purification: Utilize column chromatography or careful recrystallization to separate the desired product from isomeric impurities. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent: This can lead to significant product loss during workup and filtration. 2. "Oiling out" during recrystallization: The product may separate as an oil instead of forming crystals if the solvent is not suitable or the cooling process is too rapid.[2] 3. Presence of colored impurities: These can be difficult to remove by simple recrystallization. | 1. Solvent selection: After the reaction is complete, consider adding a co-solvent in which the product is less soluble to induce precipitation. 2. Recrystallization solvent screening: Test a variety of solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4] Slow cooling is crucial for crystal formation.[2] 3. Use of activated carbon: Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities before hot filtration.[3] |
| Inconsistent Results Between Batches | 1. Variability in reagent quality: Different batches of starting materials may have varying levels of purity. 2. Fluctuations in reaction conditions: Minor changes in temperature, stirring rate, or addition rate of reagents can impact the outcome. 3. Atmospheric moisture: The presence of water can affect the reaction, especially in steps sensitive to hydrolysis. | 1. Standardize reagent sourcing and quality control: Use reagents from a reliable supplier and consider in-house analysis of starting materials. 2. Maintain strict process control: Use precise temperature control systems and standardized procedures for all experimental steps. 3. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct approach involves the cyclocondensation of phenylhydrazine with a derivative of glyoxylic acid. An alternative two-step route involves the synthesis of 1-phenyl-1H-1,2,4-triazole-3-carbonitrile followed by hydrolysis to the carboxylic acid. The choice of route often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light.
Q3: What is the best way to purify the final product?
A3: Recrystallization is the most common and effective method for purifying this compound.[3][4] A suitable solvent would be one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol, methanol, or a mixture of ethanol and water are often good choices.[5]
Q4: What are the expected spectral data for this compound?
A4: The expected analytical data for this compound (CAS No: 24036-63-3, Molecular Formula: C₉H₇N₃O₂) are as follows[6]:
-
¹H NMR: You would expect to see signals for the aromatic protons of the phenyl group and the triazole ring proton, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the triazole ring, and the carboxyl group should be present.
-
IR Spectroscopy: Characteristic peaks for the C=O of the carboxylic acid, O-H stretch, C=N of the triazole ring, and aromatic C-H bonds would be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ) should be observed.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Phenylhydrazine and Glyoxylic Acid
This protocol describes a direct synthesis of this compound.
Materials:
-
Phenylhydrazine
-
Glyoxylic acid monohydrate
-
Acetic acid
-
Ethanol
-
Activated carbon
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glyoxylic acid monohydrate (1 equivalent) in glacial acetic acid.
-
Slowly add phenylhydrazine (1 equivalent) to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the crude solid, wash with cold water, and dry.
-
For purification, dissolve the crude product in a minimum amount of hot ethanol.
-
Add a small amount of activated carbon and heat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Protocol 2: Two-Step Synthesis via Hydrolysis of the Nitrile Intermediate
This protocol involves the synthesis of the nitrile intermediate followed by hydrolysis.
Step 1: Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carbonitrile
-
This step typically involves the reaction of phenylhydrazine with a suitable C2-synthon containing a nitrile group.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, suspend 1-Phenyl-1H-1,2,4-triazole-3-carbonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
If using acidic hydrolysis, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the carboxylic acid.
-
If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent as described in Protocol 1.
Visualizations
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. americanelements.com [americanelements.com]
Technical Support Center: Optimizing 1,2,4-Triazole Cyclization Reactions
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for troubleshooting and optimizing the yield of 1,2,4-triazole cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings. The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, and mastering its synthesis is key to advancing many therapeutic programs.[1][2][3]
Section 1: Foundational Knowledge: Mechanism & Key Parameters
A thorough understanding of the reaction mechanism is the first step toward effective troubleshooting. While numerous methods exist for 1,2,4-triazole synthesis, many classical and widely used approaches, such as the Pellizzari and Einhorn-Brunner reactions, proceed through the condensation of hydrazides or their derivatives with a suitable carbon-nitrogen source.[2][4] A common pathway involves the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic triazole ring.
General Reaction Mechanism: Acylhydrazide Pathway
The following diagram illustrates a generalized mechanism for the formation of a 3,5-disubstituted-1,2,4-triazole from an acylhydrazide and an amide (Pellizzari reaction).
Fig 1: Generalized Pellizzari reaction pathway.
Key parameters that influence the success of this transformation include temperature, solvent, catalyst, and the nature of the starting materials. Classical methods often require high temperatures, which can lead to side reactions and decomposition.[2][5]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Question: My reaction is showing very low conversion to the 1,2,4-triazole product, with starting materials remaining. What are the likely causes and how can I improve the yield?
Answer: This is a common and often multifactorial problem. Let's break down the potential causes and solutions systematically.
Causality & Solutions:
-
Insufficient Reaction Temperature or Time:
-
Explanation: The cyclization-dehydration step often has a significant activation energy barrier. Classical thermal methods can require prolonged heating at high temperatures (sometimes >200 °C) to drive the reaction to completion.[5]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If high temperatures lead to decomposition (see Issue 3), consider extending the reaction time at a more moderate temperature.
-
Advanced Solution: Microwave-Assisted Synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by promoting rapid, uniform heating.[6][7][8] Many 1,2,4-triazole syntheses that are sluggish under conventional heating proceed efficiently under microwave conditions.[7][9]
-
-
-
Purity and Stability of Starting Materials:
-
Explanation: Hydrazides and amidines can be hygroscopic or unstable. Water in the reaction mixture can hydrolyze intermediates or starting materials.[5] Similarly, the purity of your coupling partners is critical.
-
Troubleshooting Steps:
-
Ensure starting materials are pure and thoroughly dried before use. Recrystallize or purify them if necessary.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
-
Poor Solubility:
-
Explanation: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
-
Troubleshooting Steps:
-
Select a solvent in which both reactants are soluble at the target temperature. High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or sulfolane are often effective.
-
For some modern syntheses, polyethylene glycol (PEG) has been used as a recyclable and effective reaction medium.[10]
-
-
-
Inappropriate Catalyst or Reaction Conditions:
-
Explanation: Many modern 1,2,4-triazole syntheses are catalyzed. The absence of a required catalyst, or the use of an incorrect one, will halt the reaction. For instance, some methods rely on copper or silver catalysts to control regioselectivity, while others use acid or base promoters.[11][12]
-
Troubleshooting Steps:
-
Carefully review the literature procedure. Are you using the correct catalyst (e.g., Cu(OAc)₂, Ag(I) salts, PTSA, HClO₄-SiO₂) and base (e.g., K₃PO₄, DIPEA), if required?[11][12][13]
-
Consider one-pot procedures that use activating agents like triflic anhydride or peptide coupling reagents (HATU) to facilitate the initial condensation step under milder conditions.[14][15][16]
-
-
Fig 2: Workflow for troubleshooting low reaction yield.
Issue 2: Formation of 1,3,4-Oxadiazole Side Product
Question: My mass spec analysis shows a significant peak corresponding to a 1,3,4-oxadiazole, an isomer of my target triazole. Why is this happening and how can I prevent it?
Answer: The formation of a 1,3,4-oxadiazole is a classic competing reaction pathway, particularly when starting from two acylhydrazide molecules or an acylhydrazide and a carboxylic acid derivative.[5]
Causality & Solutions:
-
Mechanism of Side Reaction: The N-acylamidrazone intermediate (See Fig 1) can undergo an alternative cyclization. Instead of the terminal nitrogen of the hydrazine moiety attacking the amide carbonyl, the oxygen of the amide can attack the hydrazide carbonyl, leading to the five-membered oxadiazole ring after dehydration.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Water can promote the hydrolysis of intermediates in a way that may favor the oxadiazole pathway. Ensure your reagents and solvent are scrupulously dry.[5]
-
Lower Reaction Temperature: The formation of the 1,2,4-triazole is often favored kinetically at lower temperatures, while the thermodynamically stable oxadiazole may be favored at higher temperatures. Attempting the reaction at a lower temperature for a longer duration can sometimes shift the selectivity.[5]
-
Choice of Reagents: The choice of coupling partners is critical. Using reagents less prone to this side reaction, such as reacting a hydrazide with an amidine or an imidate, can completely circumvent this problem as the oxadiazole pathway is no longer possible.[11][13] The Pinner reaction, for example, can be used to generate imidates from nitriles, which are excellent precursors for triazole synthesis.[17][18]
-
Issue 3: Complex Reaction Mixture and Product Decomposition
Question: My reaction turns dark, and TLC/LC-MS shows a complex mixture of many products, with little of my desired triazole. What's causing this decomposition?
Answer: A dark, complex reaction mixture is often a sign of thermal decomposition. Many organic molecules, especially those with multiple nitrogen atoms and sensitive functional groups, are not stable at the high temperatures (>180-200 °C) required for classical triazole syntheses.[5]
Causality & Solutions:
-
Thermal Instability: High heat can cause fragmentation of starting materials, intermediates, or even the final triazole product.[19]
-
Troubleshooting Steps:
-
Protect Sensitive Functional Groups: If your substrates contain sensitive functionalities, consider protecting them before the cyclization reaction.
-
Lower the Reaction Temperature: This is the most direct solution. However, as discussed in Issue 1, this may lead to low conversion.
-
Employ Modern, Milder Synthetic Methods: The most effective strategy is to move away from harsh thermal conditions.
-
Microwave-Assisted Synthesis: As mentioned, MAOS provides rapid heating to a precise temperature, minimizing the time the substrate is exposed to high heat and often preventing decomposition.[6][8]
-
Catalytic Methods: Many modern syntheses use catalysts (e.g., copper, iodine) that allow the reaction to proceed at significantly lower temperatures (e.g., 80-120 °C).[11][15]
-
One-Pot Activation/Cyclization: Methods using triflic anhydride or HATU activation often proceed at or near room temperature for the initial coupling, followed by a milder heating step for the cyclization, preventing the decomposition seen in single-step high-temperature reactions.[10][15][16]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I run my 1,2,4-triazole synthesis under solvent-free conditions? A1: Yes, solvent-free reactions are a key advantage of microwave-assisted synthesis and are highly encouraged from a green chemistry perspective.[6] Heating a mixture of the solid reactants under microwave irradiation can often provide the desired product in high yield with simplified purification.[4]
Q2: My 1,2,4-triazole is unsubstituted at the N1 and N4 positions. If I try to alkylate it, I get a mixture of isomers. How can I control the regioselectivity? A2: The alkylation of an unsubstituted 1,2,4-triazole can indeed lead to a mixture of N1 and N4 isomers.[20] The regioselectivity is influenced by the base, solvent, and electrophile.[5] For predictable regioselectivity, it is often better to introduce the desired substituent on the hydrazine precursor before the cyclization reaction. This ensures the substituent is locked into a specific position (e.g., N1 or N4) from the start.[16]
Q3: What are the main advantages of using microwave synthesis for 1,2,4-triazoles compared to conventional heating? A3: The primary advantages are dramatically reduced reaction times (minutes vs. hours), often higher product yields, and enhanced purity due to fewer side products from decomposition.[6][7] This aligns with green chemistry principles by saving energy and potentially allowing for solvent-free reactions.[8]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reaction Time | Several hours to days | 30 seconds to 30 minutes | [7][9] |
| Yield | Moderate to Good | Good to Excellent | [6][7] |
| Side Products | More prevalent due to prolonged high temp. | Minimized due to rapid, controlled heating | [6] |
| Energy Use | Higher | Lower | [8] |
| Conditions | Often requires high-boiling solvents | Can often be performed solvent-free | [6] |
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 10. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. isres.org [isres.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pinner reaction - Wikipedia [en.wikipedia.org]
- 18. Pinner Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
Common side reactions in 1,2,4-triazole synthesis and their prevention.
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, and to help you optimize your reaction outcomes.
Section 1: Troubleshooting Common Side Reactions
This section is dedicated to identifying and mitigating common side reactions encountered during the synthesis of 1,2,4-triazoles. We will delve into the mechanistic origins of these byproducts and provide actionable, field-proven strategies to steer your reaction toward the desired product.
Issue 1: Formation of 1,3,4-Oxadiazole Isomers
A frequent and often frustrating side reaction in 1,2,4-triazole synthesis, especially when employing hydrazides, is the formation of the 1,3,4-oxadiazole isomer.[1] This occurs due to a competing cyclization pathway.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a 1,3,4-oxadiazole byproduct. What is the mechanistic reason for its formation?
A1: The formation of a 1,3,4-oxadiazole arises from an alternative intramolecular cyclization of a key intermediate. In many syntheses, such as the Pellizzari reaction, an acyl amidrazone or a similar species is formed.[2] The desired pathway involves the nucleophilic attack of a nitrogen atom to form the 1,2,4-triazole ring. However, under certain conditions, a competing cyclization can occur where an oxygen atom acts as the nucleophile, leading to the formation of the more thermodynamically stable 1,3,4-oxadiazole ring. This is particularly prevalent under harsh dehydrating conditions.
Q2: How can I prevent the formation of 1,3,4-oxadiazoles in my reaction?
A2: To favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole, you can implement the following strategies:
-
Strictly Anhydrous Conditions: Ensure your reaction is free from water, as its presence can facilitate the undesired cyclization pathway.[1]
-
Lower Reaction Temperature: High temperatures can provide the activation energy needed for the formation of the oxadiazole. Running the reaction at a lower temperature can favor the kinetic product, which is often the 1,2,4-triazole.[1]
-
Choice of Acylating Agent and Catalyst: The nature of your starting materials and any catalysts used can influence the reaction pathway.[1] Milder activating agents for the cyclization are often preferred.
Troubleshooting Workflow: 1,3,4-Oxadiazole Formation
Caption: A logical workflow for troubleshooting the formation of 1,3,4-oxadiazole byproducts.
Issue 2: Formation of Isomeric Mixtures (Regioselectivity)
When synthesizing unsymmetrically substituted 1,2,4-triazoles, the formation of a mixture of regioisomers is a common challenge.[1][3] This is particularly true for classical methods like the Einhorn-Brunner and Pellizzari reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: In my Einhorn-Brunner reaction with an unsymmetrical imide, I am getting a nearly 1:1 mixture of regioisomers. Why is this happening?
A1: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide.[3] The initial nucleophilic attack of the hydrazine occurs at the more electrophilic carbonyl carbon. If the two acyl groups have similar electronic properties (e.g., both are electron-donating or weakly electron-withdrawing), there is little preference for the hydrazine to attack one carbonyl over the other, resulting in a mixture of products.[3]
Q2: How can I improve the regioselectivity of my Einhorn-Brunner reaction?
A2: To enhance regioselectivity, you need to maximize the electronic difference between the two acyl groups of the imide.[3] For instance, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will create a significant difference in the electrophilicity of the two carbonyl carbons, leading to a preferential attack at the more electron-deficient center and a higher yield of a single regioisomer.[3]
Q3: Are there alternative synthetic routes that offer better regioselectivity?
A3: Yes, if the classical methods do not provide the desired regioselectivity, modern catalyst-controlled methods, such as [3+2] cycloaddition reactions, often offer superior and predictable control over the regiochemical outcome.[3] For example, the use of Ag(I) catalysts can favor the formation of 1,3-disubstituted products, while Cu(II) catalysts may favor 1,5-disubstituted products in certain cycloadditions.[5][6]
Data Summary: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommendation |
| Electronic Nature of Substituents | Maximizing the electronic disparity between substituents on the starting materials enhances regioselectivity.[3] | Pair strongly electron-withdrawing groups with electron-donating groups. |
| Catalyst | The choice of metal catalyst can direct the regiochemical outcome in modern synthetic methods.[5][6] | Screen different catalysts (e.g., Ag(I) vs. Cu(II)) for optimal selectivity. |
| Reaction Temperature | Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product. | Optimize the reaction temperature to find a balance between reaction rate and selectivity. |
Issue 3: Thermal Rearrangement and Decomposition
The high temperatures often required for classical 1,2,4-triazole syntheses can lead to thermal rearrangement of the triazole ring or decomposition of starting materials and products, resulting in a complex mixture of byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is very complex with many unidentified byproducts. Could this be due to thermal issues?
A1: It is highly likely. High reaction temperatures can induce thermal rearrangement of the 1,2,4-triazole ring, leading to a mixture of isomers.[1] Additionally, sensitive functional groups on your starting materials or the product itself may decompose under prolonged heating, leading to a complex and difficult-to-purify reaction mixture.[1]
Q2: How can I mitigate these thermal side reactions?
A2: The key is to reduce the thermal stress on your reaction. Consider the following approaches:
-
Lower Reaction Temperature: If thermal rearrangement or decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, which can minimize the formation of thermally induced byproducts and often improve yields.[1][7][8]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider protecting them before the reaction to prevent their decomposition.[1]
Experimental Protocol: Microwave-Assisted Pellizzari Reaction
This protocol provides a general guideline for a microwave-assisted synthesis, which can help in reducing thermal side reactions.
Materials:
-
Amide (1.0 eq)
-
Acylhydrazide (1.0 eq)
-
High-boiling point solvent (e.g., n-butanol, DMF)
-
Microwave reaction vessel
Procedure:
-
Combine the amide and acylhydrazide in a microwave reaction vessel.
-
Add the appropriate high-boiling point solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a shorter duration (e.g., 30-120 minutes) compared to conventional heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and proceed with the workup and purification.
Section 2: General Troubleshooting and FAQs
This section provides answers to more general questions and a troubleshooting guide for common issues like low yields.
General FAQs
Q1: What are the most common synthetic routes for obtaining 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction (condensation of an amide with a hydrazide) and the Einhorn-Brunner reaction (condensation of an imide with a hydrazine).[1][9][10] Modern methods involving amidines, nitriles, and multicomponent reactions are also widely used for their versatility and often milder reaction conditions.[11][12]
Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?
A2: Low or no yield can be attributed to several factors:
-
Incomplete reaction: The reaction temperature may be too low, or the reaction time may be insufficient.[1]
-
Purity of starting materials: Impurities in your starting materials, such as residual water in hygroscopic hydrazides, can inhibit the reaction.[1]
-
Decomposition: The reaction temperature may be too high, causing decomposition of your starting materials or the desired product.[1]
General Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.[1]- Decomposition of starting materials or product at high temperatures.[1]- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] | - Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1]- Ensure starting materials are pure and dry.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.[1]- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.[1]- Use a high-purity, inert solvent and ensure all reagents are pure. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and side products.- Co-crystallization of the product mixture. | - Utilize column chromatography with a carefully selected solvent system; gradient elution may be necessary.- Attempt recrystallization from a different solvent system. |
Reaction Pathway Visualization
Pellizzari vs. Einhorn-Brunner: A Comparative Overview
Caption: A high-level comparison of the starting materials for the Pellizzari and Einhorn-Brunner reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isres.org [isres.org]
Preventing formation of 1,3,4-oxadiazole side products in triazole synthesis.
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of 1,3,4-Oxadiazole Side Products
Welcome to your dedicated resource for navigating the intricacies of 1,2,3-triazole synthesis. This guide focuses on a specific, and often challenging, issue: the formation of unwanted 1,3,4-oxadiazole side products. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions with confidence and precision.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the potential for 1,3,4-oxadiazole formation during reactions intended to yield 1,2,3-triazoles.
Q1: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and have isolated an unexpected, isomeric byproduct. Could this be a 1,3,4-oxadiazole?
A1: Yes, while not the most common side product in standard CuAAC "click" reactions, the formation of a 1,3,4-oxadiazole is plausible under specific conditions. This is particularly relevant if your starting materials contain, or can be converted into, a hydrazide or a related functional group under the reaction conditions. The 1,2,3-triazole and 1,3,4-oxadiazole are structural isomers, and their formation can occasionally be competitive.
Q2: What is the mechanistic basis for the formation of 1,3,4-oxadiazole side products in a reaction designed for triazole synthesis?
A2: The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of a diacylhydrazine or a similar precursor. In the context of a triazole synthesis, it is hypothesized that such a precursor could form in situ. For example, if your alkyne starting material contains an ester functionality, it could potentially react with an azide (which may be reduced to an amine and subsequently acylated) under certain conditions, generating a diacylhydrazine intermediate that can then cyclize to the 1,3,4-oxadiazole.
Q3: Which reaction conditions are known to favor the formation of 1,3,4-oxadiazoles over the desired 1,2,3-triazole?
A3: Any conditions that facilitate the formation and subsequent cyclization of a diacylhydrazine-like intermediate can favor the production of the 1,3,4-oxadiazole. Key factors include:
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for these alternative reaction pathways.
-
Presence of Strong Acids or Bases: These can catalyze the formation of the precursors required for oxadiazole synthesis.
-
Specific Catalysts or Additives: While copper and ruthenium are highly selective for triazole formation, the presence of other metals or certain additives could potentially catalyze the side reaction.
-
Substrate-Specific Reactivity: The presence of particular functional groups on your azide or alkyne substrates can increase their propensity for engaging in side reactions.
Q4: How can I analytically differentiate between my desired 1,2,3-triazole product and a 1,3,4-oxadiazole side product?
A4: 1H NMR spectroscopy is an exceptionally powerful tool for this purpose. A key diagnostic signal for a 1,4-disubstituted 1,2,3-triazole is the proton on the C5 position of the triazole ring, which typically appears as a sharp singlet in the downfield region of the spectrum, generally between 7.5 and 8.8 ppm [1]. The chemical environment of the protons on a 1,3,4-oxadiazole ring will be different, and the absence of this characteristic triazole proton signal is a strong indicator of the side product's presence. Furthermore, High-Performance Liquid Chromatography (HPLC) can be effectively employed for the separation of these isomers[2][3][4][5].
Part 2: Troubleshooting Guide
This section provides a structured, systematic approach to identifying and resolving issues related to the formation of 1,3,4-oxadiazole impurities.
| Observed Issue | Probable Cause | Recommended Solutions |
| An unexpected peak is observed in the 1H NMR spectrum, and the characteristic triazole C-H proton signal (7.5-8.8 ppm) is weaker than anticipated. | Formation of a 1,3,4-oxadiazole side product. | 1. Structural Confirmation: Employ 2D NMR techniques (COSY, HMBC, HSQC) and mass spectrometry to definitively identify the byproduct. 2. Reaction Condition Optimization: Lower the reaction temperature. Screen a variety of solvents. Ensure the reaction medium is not excessively acidic or basic. |
| Reaction yields are consistently low, despite the consumption of starting materials as indicated by TLC. | The reaction equilibrium is favoring the formation of the 1,3,4-oxadiazole. | 1. Re-evaluate Starting Materials: Scrutinize the functional groups on your substrates. Are there any that might be participating in side reactions? Consider implementing a protecting group strategy. 2. Catalyst and Ligand Screening: For CuAAC, ensure the use of a well-defined copper(I) source or an efficient in situ reduction of a copper(II) salt. The addition of stabilizing ligands such as TBTA can enhance selectivity. For RuAAC, verify that the catalyst is active and suitable for your specific substrates. |
| Difficulty in purifying the desired triazole from an isomeric impurity. | The 1,2,3-triazole and 1,3,4-oxadiazole isomers exhibit very similar polarities. | 1. Chromatography Optimization: Experiment with different solvent systems or stationary phases for column chromatography. In some instances, chiral chromatography may prove effective[2][3][4][5]. 2. Recrystallization: If your desired triazole is a solid, recrystallization from a carefully selected solvent can be an effective purification method. |
Part 3: Experimental Protocols & Methodologies
Herein are detailed protocols for key experiments designed to help you mitigate the formation of 1,3,4-oxadiazole side products and ensure the purity of your desired 1,2,3-triazole.
Protocol 1: Systematic Optimization of a CuAAC Reaction to Minimize Side Product Formation
This protocol details a methodical approach to refining your CuAAC reaction conditions.
-
Reaction Setup: In a series of parallel reaction vials, prepare your standard reaction mixture containing your azide and alkyne substrates.
-
Screening of Variables:
-
Temperature: Conduct the reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Solvent: Employ a variety of solvents with different polarities (e.g., THF, DMSO, t-BuOH/H2O).
-
Copper Source: Compare the efficacy of different copper sources (e.g., CuI, CuSO4/Sodium Ascorbate).
-
Ligand: Perform the reaction both with and without a stabilizing ligand (e.g., TBTA).
-
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Analysis: After a predetermined time, quench the reactions and analyze the crude product mixture by 1H NMR to ascertain the ratio of the desired triazole to any side products.
-
Optimization: Based on the analytical results, select the optimal conditions that provide the highest yield of the desired 1,2,3-triazole with the minimal formation of side products.
Protocol 2: 1H NMR Analysis for the Detection and Quantitation of 1,3,4-Oxadiazole Impurities
This protocol provides a step-by-step guide for using 1H NMR to identify your desired product and any potential 1,3,4-oxadiazole impurity.
-
Sample Preparation: Prepare a clean NMR tube containing your crude reaction product dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire a standard one-dimensional 1H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic singlet of the triazole C-H proton, expected between 7.5 and 8.8 ppm[1].
-
Integrate this peak and compare its value to the integration of other known protons in your molecule to estimate the purity.
-
Carefully analyze any unexpected peaks, particularly in the aromatic region, that may correspond to the 1,3,4-oxadiazole isomer.
-
If necessary, perform two-dimensional NMR experiments (COSY, HSQC, HMBC) to elucidate the definitive structure of the impurity.
-
Part 4: Visualizing the Chemical Pathways and Troubleshooting Logic
To facilitate a deeper understanding of the chemical processes and troubleshooting strategies, the following diagrams illustrate key concepts.
Caption: Competing reaction pathways in triazole synthesis.
Caption: A logical workflow for troubleshooting side product formation.
References
Technical Support Center: Purification of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 24036-63-3). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.
Question 1: My final product has a low melting point and a broad melting range. What could be the issue?
Answer:
A low and broad melting point is a classic indicator of impurities in a crystalline solid. For this compound, these impurities often fall into one of the following categories:
-
Unreacted Starting Materials: Depending on the synthetic route, residual reactants such as phenylhydrazine or glyoxylic acid derivatives may be present.
-
Isomeric Byproducts: The formation of the 1,2,4-triazole ring can sometimes yield positional isomers, which have similar chemical properties but different physical characteristics, making them challenging to separate.
-
Side-Reaction Products: Undesired reactions can lead to a variety of byproducts. For instance, decarboxylation of the target molecule under harsh thermal conditions can occur.
Troubleshooting Protocol:
-
Initial Assessment (TLC/LC-MS): Run a Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude product against your starting materials and, if available, a pure standard of this compound. This will help identify the nature of the impurities.
-
Recrystallization: This is the most effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical. Based on data for similar triazole compounds, methanol and water are good starting points for recrystallization.[1][2]
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Acid-Base Extraction: The carboxylic acid moiety of your target compound allows for purification via acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution). Your product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate your purified product.
-
Filter, wash with cold water, and dry the product.
-
Question 2: The yield of my purified product is very low after recrystallization. How can I improve it?
Answer:
Low recovery after recrystallization is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a lower yield upon cooling.
-
Premature Crystallization: If the solution cools too quickly during the hot filtration step, some product may crystallize out along with the impurities.
Troubleshooting Protocol:
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. A good starting point is to test the solubility of your compound in small amounts of various solvents at room temperature and upon heating. A table of suitable solvents for related compounds is provided in the FAQ section.
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This will ensure the solution is saturated.
-
Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before the hot filtration step. This will prevent the solution from cooling and the product from crashing out prematurely.
-
Recover Product from Mother Liquor: After the first crop of crystals has been collected, you can often recover a second, less pure crop by concentrating the mother liquor and cooling it again. This second crop may require further recrystallization.
Question 3: My final product is colored (e.g., yellow or brown), but the literature reports it as a white solid. What is the cause and how can I fix it?
Answer:
A colored product often indicates the presence of small amounts of highly colored impurities, which may have arisen from:
-
Oxidation or Degradation: The starting materials or the product itself may have undergone some degradation during the reaction or workup, leading to colored byproducts.
-
Residual Catalysts: If a metal catalyst (e.g., copper in some triazole syntheses) was used, trace amounts may remain and cause discoloration.[3]
Troubleshooting Protocol:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Chelating Agents: If you suspect metal catalyst contamination, washing the crude product with a solution of a chelating agent like EDTA before recrystallization can help remove the metal ions.
-
Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography may be necessary. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can separate the colored impurities from your product.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
-
Molecular Formula: C₉H₇N₃O₂[4]
-
Molecular Weight: 189.17 g/mol [5]
-
Appearance: Typically a solid.
-
Isomerism: It is important to distinguish between the 1,2,4-triazole and the 1,2,3-triazole isomers, as their properties and reactivity can differ.[6]
Q2: What are some common impurities to look out for in the synthesis of this compound?
Common impurities can include unreacted starting materials, isomeric triazoles, and side-products from the specific synthetic route employed. For example, in syntheses involving cyclization reactions, incomplete cyclization can leave acyclic intermediates in the crude product.
Q3: What solvents are suitable for the recrystallization of this compound?
| Solvent | Solubility Information for Related Triazoles | Reference |
| Water | Recrystallization of N-phenyl-1,2,4-triazole-3-carboxamide from water has been reported.[1] | [1] |
| Methanol | Methyl 1,2,4-triazole-3-carboxylate can be recrystallized from methanol.[2] | [2] |
| Isopropanol | Used as a solvent in the synthesis of related triazole compounds.[7] | [7] |
| Ethanol | Used for recrystallization of some substituted 1,2,4-triazoles.[8] | [8] |
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.
Q4: How can I best store purified this compound?
Store the purified compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides - Google Patents [patents.google.com]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. orientjchem.org [orientjchem.org]
- 4. americanelements.com [americanelements.com]
- 5. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 555194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
Technical Support Center: Recrystallization of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As your senior application scientist, I have compiled this resource to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve the desired purity for your downstream applications.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of a compound in a hot solvent versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on a contrary, should either be highly soluble in the cold solvent or insoluble in the hot solvent. This differential solubility allows for the separation of the desired compound from impurities upon cooling and crystallization.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that researchers encounter during the recrystallization of this compound and related compounds.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This is a common issue and can be due to a few factors. First, ensure you are using a sufficient amount of solvent. Add the solvent in small portions to the heated crude product until it just dissolves. If the compound still doesn't dissolve, the chosen solvent may be inappropriate. For this compound, polar solvents like ethanol and methanol are good starting points. If a single solvent system fails, a mixed solvent system, such as ethanol-water or ethanol-ethyl acetate, can be effective.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Placing the flask in a Dewar filled with warm water that is allowed to cool to room temperature overnight can promote slow crystal growth. Seeding the solution with a pure crystal of the target compound can also induce crystallization.
Q3: I have a very low yield after recrystallization. What are the possible reasons?
A3: Low recovery can be frustrating. The most common culprits are using too much solvent, which keeps more of your product in the mother liquor, or premature crystallization during a hot filtration step. To improve your yield, use the minimum amount of hot solvent necessary to dissolve your compound. If hot filtration is required to remove insoluble impurities, preheat your funnel and filter paper to prevent the product from crashing out. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
Q4: My recrystallized product is still impure. What went wrong?
A4: Impurities in the final product can result from several issues. If the cooling was too fast, impurities might have been trapped within the crystal lattice. A slow, controlled cooling process is crucial for forming pure crystals. Another possibility is that the chosen solvent is not effective at separating the impurity from your product. You may need to experiment with different solvent systems. Finally, ensure that you wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific challenges during the recrystallization of this compound.
Problem 1: Poor Crystal Formation
Symptoms:
-
No crystals form even after the solution has cooled to room temperature or below.
-
Only a very small amount of precipitate is observed.
Causality and Solutions:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
-
Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.
-
Problem 2: Oiling Out
Symptoms:
-
An oily layer forms at the bottom of the flask instead of solid crystals.
Causality and Solutions:
-
High Solute Concentration and Rapid Cooling: This combination can lead to the solute's melting point being depressed below the temperature of the solution, causing it to separate as a liquid.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.
-
Solution: Consider a more polar solvent or a mixed solvent system. For instance, if you are using a largely nonpolar solvent, adding a more polar co-solvent can sometimes prevent oiling out.
-
Problem 3: Colored Impurities in Crystals
Symptoms:
-
The final crystals have a noticeable color, even though the pure compound is expected to be white or colorless.
Causality and Solutions:
-
Colored Impurities: The crude material contains colored byproducts from the synthesis.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.
-
-
Recommended Recrystallization Protocols
Based on the chemical properties of this compound and related aromatic carboxylic acids, the following protocols are recommended.
Protocol 1: Single-Solvent Recrystallization with Ethanol
Ethanol is a good starting point due to its polarity and ability to dissolve many organic acids upon heating.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to boiling on a hot plate while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
This method is useful if the compound is too soluble in pure ethanol even at low temperatures.
Step-by-Step Methodology:
-
Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and wash the crystals as described in Protocol 1, using an ice-cold ethanol/water mixture for washing.
-
Dry the crystals thoroughly.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly soluble | Moderately soluble |
| Ethanol | Sparingly soluble | Soluble |
| Methanol | Sparingly soluble | Soluble |
| Ethyl Acetate | Slightly soluble | Moderately soluble |
| Acetone | Slightly soluble | Soluble |
| Toluene | Insoluble | Sparingly soluble |
| Hexane | Insoluble | Insoluble |
Note: This data is based on general principles for similar compounds and should be experimentally verified.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. The 1,2,4-triazole core is a vital pharmacophore in a multitude of therapeutic agents, and its efficient synthesis is paramount.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding low yields in 1,2,4-triazole synthesis.
Q1: My overall yield is consistently low, regardless of the specific 1,2,4-triazole derivative I am synthesizing. What are the most common overarching factors I should investigate first?
A1: Consistently low yields often point to fundamental issues with reagents, reaction setup, or general procedure rather than a problem specific to a particular substrate. Here’s a checklist of primary factors to scrutinize:
-
Purity of Starting Materials: The purity of your starting materials, such as amidines, hydrazides, or imides, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a decrease in the yield of the desired 1,2,4-triazole.[4]
-
Solvent Quality: Ensure your solvents are anhydrous and of the appropriate grade. The presence of water can be particularly problematic in condensation reactions that involve the elimination of water, as it can shift the equilibrium away from the product.
-
Reaction Atmosphere: Many synthetic routes to 1,2,4-triazoles are sensitive to air and moisture.[5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and degradation of sensitive reagents.
-
Temperature Control: Inaccurate temperature control can drastically affect yield.[6] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products and the formation of unwanted byproducts.[4][7]
-
Stirring and Homogeneity: Ensure efficient stirring to maintain a homogeneous reaction mixture. Poor mixing can lead to localized overheating and incomplete reaction, both of which will lower your yield.
Q2: I'm observing the formation of multiple products in my crude reaction mixture, which is complicating purification and lowering the yield of my target compound. What are the likely causes?
A2: The formation of multiple products is a common challenge, particularly in classical methods like the Pellizzari and Einhorn-Brunner reactions.
-
Isomeric Mixtures: In reactions involving unsymmetrical starting materials, such as the Einhorn-Brunner reaction with an unsymmetrical imide, the formation of a mixture of regioisomers is a known issue.[1][8][9] The regioselectivity is influenced by the electronic properties of the substituents.[7][8]
-
Side Reactions: High reaction temperatures can promote side reactions.[4][7] For instance, in the Pellizzari reaction, high temperatures can lead to an "acyl interchange," resulting in a mixture of three different triazole products.[4][10][11]
-
Decomposition: As mentioned, excessive heat can cause the decomposition of either the starting materials or the desired triazole product, leading to a complex mixture of byproducts.[4]
Q3: My reaction appears to stall and does not go to completion, leaving a significant amount of unreacted starting material. What steps can I take to drive the reaction forward?
A3: An incomplete reaction is a frequent cause of low yields. Here are several strategies to address this:
-
Increase Reaction Time: The most straightforward approach is to extend the reaction time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction duration.
-
Elevate the Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate.[12] However, be mindful of the potential for increased byproduct formation and decomposition.[4][7]
-
Catalyst Efficiency: If your synthesis involves a catalyst, its activity is crucial. For copper-catalyzed reactions, for example, the choice of the copper source (e.g., Cu(I) vs. Cu(II)) and ligands can significantly impact the reaction's efficiency.[5][13][14] Ensure the catalyst is not poisoned and is used in the correct loading.
-
Removal of Byproducts: In condensation reactions that produce water, its efficient removal can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific, well-established synthetic routes to 1,2,4-triazoles.
The Einhorn-Brunner reaction is the acid-catalyzed condensation of an imide with a hydrazine to form a 1,2,4-triazole.[1][8][15]
Problem: Low Yield and/or Formation of a Mixture of Regioisomers
-
Root Cause Analysis:
-
Poor Regioselectivity: When using an unsymmetrical imide, the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of regioisomers. The regiochemical outcome is primarily dictated by the electronic nature of the acyl groups.[7][8] The more electron-withdrawing (more acidic) acyl group tends to direct the substitution pattern.[8][9]
-
Incomplete Reaction: Insufficient heating or reaction time can lead to a low conversion of the starting materials.
-
Side Reactions: At elevated temperatures, hydrazines can be unstable, leading to decomposition and the formation of byproducts.[7]
-
-
Solutions and Protocols:
-
Enhancing Regioselectivity: To favor the formation of a single regioisomer, design your unsymmetrical imide to have acyl groups with significantly different electronic properties. For example, pairing a strongly electron-withdrawing group with an electron-donating group will provide higher regioselectivity.[7]
-
Optimizing Reaction Conditions:
-
Temperature Screening: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction. If the reaction is slow, incrementally increase the temperature, but be cautious of byproduct formation at temperatures above 120 °C.[7]
-
Catalyst/Solvent System: Glacial acetic acid often serves as both the solvent and the acid catalyst.[1] For less reactive substrates, a stronger acid catalyst may be required, but this can also increase the risk of side reactions.
-
-
Step-by-Step Protocol for Optimized Einhorn-Brunner Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the imide (1.0 equivalent) in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.
-
Heat the reaction mixture to the optimized temperature (e.g., 110 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization or column chromatography.[10]
-
-
-
Data Presentation: Regioselectivity in Einhorn-Brunner Reactions
| R1 Group on Imide (More Electron-Withdrawing) | R2 Group on Imide (Less Electron-Withdrawing) | Expected Predominant Isomer |
| -CF3 | -CH3 | 3-Trifluoromethyl-5-methyl-1,2,4-triazole |
| -NO2 | -Ph | 3-Nitro-5-phenyl-1,2,4-triazole |
| -CO2Et | -CH2CH3 | 3-Carboethoxy-5-ethyl-1,2,4-triazole |
-
Visualization: Einhorn-Brunner Reaction Mechanism
Caption: Generalized workflow of the Einhorn-Brunner reaction.
The Pellizzari reaction involves the condensation of an amide and an acylhydrazide at high temperatures to yield a 1,2,4-triazole.[2][11][16]
Problem: Low Yield and Formation of Multiple Triazole Products
-
Root Cause Analysis:
-
High Temperature Requirement: This reaction typically requires high temperatures (>200 °C), which can lead to the decomposition of starting materials and products.[2][10]
-
Acyl Interchange: When using an unsymmetrical amide and acylhydrazide, a scrambling of the acyl groups can occur, leading to a mixture of the desired unsymmetrical triazole and two symmetrical triazole byproducts.[4][10][11]
-
Inefficient Water Removal: The reaction generates water, and its presence can inhibit the reaction from going to completion.
-
-
Solutions and Protocols:
-
Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Overheating is a primary cause of low yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize thermal decomposition and side reactions.[2][4]
-
Solvent Selection: While often run neat, the use of a high-boiling, inert solvent can sometimes help to moderate the temperature and improve the reaction outcome.
-
Step-by-Step Protocol for Microwave-Assisted Pellizzari Reaction:
-
In a microwave reaction vial, combine the amide (1.0 equivalent) and the acylhydrazide (1.0 equivalent).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 180-220 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
After cooling, purify the crude product, often by recrystallization from a suitable solvent like ethanol.[10]
-
-
-
Data Presentation: Effect of Reaction Conditions on Pellizzari Reaction Yield
| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | 220 | 4 | 45 | [2] |
| Microwave Irradiation | 220 | 0.5 | 75 | [4] |
-
Visualization: Troubleshooting Pellizzari Reaction Issues
Caption: Decision tree for troubleshooting the Pellizzari reaction.
Part 3: Purification Challenges
Q4: I have successfully synthesized my 1,2,4-triazole, but I am struggling with its purification, leading to a low isolated yield. What are the best practices for purifying these compounds?
A4: Purification of 1,2,4-triazole derivatives can indeed be challenging due to their often-polar nature and potential for forming salts.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[17]
-
Solvent Selection: The key is to find a solvent system where your triazole is soluble at high temperatures but sparingly soluble at low temperatures.[18] Small-scale solubility tests are invaluable.
-
Common Issues and Solutions:
-
-
Column Chromatography: For separating mixtures of similar polarity, such as regioisomers, column chromatography is the method of choice.[17]
-
Stationary Phase: Silica gel is most common, but for very polar compounds, alumina or reverse-phase silica may be more effective.
-
Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A typical gradient might be from hexanes to ethyl acetate.
-
-
Acid-Base Extraction: If your triazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), then neutralize the aqueous layer and extract the purified triazole back into an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pellizzari Reaction [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 15. Einhorn-Brunner Reaction [drugfuture.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Regioselective Synthesis of 1,2,4-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for catalyst-driven regioselective synthesis of 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing specific triazole regioisomers—a critical task in drug discovery and materials science.[1] The 1,2,4-triazole core is a privileged scaffold, and the ability to control the substituent pattern is paramount for modulating pharmacological activity.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the causal relationships between catalyst choice, reaction parameters, and synthetic outcomes.
Section 1: Troubleshooting Guide for Common Regioselectivity Issues
This section addresses specific experimental challenges in a problem-cause-solution format.
Problem 1: Poor or No Regioselectivity – Formation of Isomeric Mixtures
You are attempting a [3+2] cycloaddition between an isocyanide and an aryl diazonium salt and obtaining a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles, or the undesired isomer altogether.
Potential Cause & Scientific Explanation:
The primary driver for regioselectivity in this specific cycloaddition is the choice of the metal catalyst.[3] Silver(I) and Copper(II) catalysts operate through distinct mechanistic pathways that dictate the orientation of the reactants during the key bond-forming steps. The choice of one over the other is the most critical decision for controlling the isomeric outcome.[2][4]
-
Silver(I) Catalysis: Ag(I) catalysts selectively yield 1,3-disubstituted 1,2,4-triazoles .[2][4]
-
Copper(II) Catalysis: In contrast, Cu(II) catalysts direct the reaction to form 1,5-disubstituted 1,2,4-triazoles .[2][4]
Recommended Solutions:
-
Verify Your Catalyst: Ensure you are using the correct metal catalyst for your desired regioisomer. Cross-contamination of glassware with other metal catalysts can lead to mixed results.
-
Strict Adherence to Catalyst-Specific Protocols: Follow established protocols for the specific catalyst system you are employing. Do not assume that reaction conditions are interchangeable between silver and copper systems.
-
Analyze Catalyst Purity and Source: Use a high-purity catalyst from a reputable supplier. The presence of impurities or alternative oxidation states can interfere with the catalytic cycle.
Problem 2: Low or No Yield of the Desired 1,2,4-Triazole
The reaction is sluggish, stalls, or fails to produce the target compound, even with the correct catalyst for the desired regioisomer.
Potential Causes & Scientific Explanations:
-
Catalyst Deactivation: Copper catalysts, particularly Cu(I) species that can be involved in some catalytic cycles, are susceptible to oxidation by atmospheric oxygen, rendering them inactive.[5] Silver catalysts can also be deactivated by certain functional groups or impurities.
-
Insufficient Temperature: Many 1,2,4-triazole syntheses, including classical methods like the Pellizzari reaction, require high temperatures to overcome activation barriers for cyclization and dehydration.[6] Even in catalyzed reactions, insufficient thermal energy can lead to a slow or incomplete reaction.[7]
-
Impure Starting Materials: The starting materials, such as hydrazides, can be hygroscopic.[7] Water can interfere with the reaction, particularly in steps involving dehydration. Aryl diazonium salts can be unstable and should be used fresh or stored appropriately.
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and the catalyst, and its polarity can influence the reaction rate.[8][9][10] A poor choice of solvent can lead to low reactivity.
Recommended Solutions:
-
Ensure an Inert Atmosphere: For oxygen-sensitive catalysts like copper, perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[5]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[7] For classical, non-catalyzed methods, temperatures exceeding 200 °C may be necessary.[7]
-
Purify and Dry Reagents: Ensure all starting materials are pure and dry. Use anhydrous solvents when the reaction chemistry is sensitive to water.[7]
-
Solvent Screening: If the reaction is not proceeding, consider screening a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO are often effective.[9][10]
Problem 3: Formation of 1,3,4-Oxadiazole Side Product
When using hydrazides as starting materials, you observe the formation of a significant 1,3,4-oxadiazole byproduct instead of the desired 1,2,4-triazole.
Potential Cause & Scientific Explanation:
This is a classic competing cyclization pathway.[7] The intermediate formed from the acylation of a hydrazide can undergo intramolecular cyclization in two ways. Dehydration can lead to either the desired 1,2,4-triazole or the 1,3,4-oxadiazole. The reaction conditions, particularly the presence of water and the temperature, can favor one pathway over the other.
Recommended Solutions:
-
Strictly Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole. Ensure all reagents, solvents, and glassware are scrupulously dry.[7]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically stable oxadiazole. Running the reaction at a lower temperature for a longer duration may increase the yield of the triazole.[7]
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway. Experiment with different agents if possible.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the correct catalyst for my desired 1,2,4-triazole regioisomer?
For the [3+2] cycloaddition of aryl diazonium salts and isocyanides, the choice is clear and serves as an excellent example of catalyst-controlled regioselectivity.[3]
-
For 1,3-disubstituted 1,2,4-triazoles: Use a Silver(I) catalyst, such as AgOAc or Ag₂O.[2][4]
-
For 1,5-disubstituted 1,2,4-triazoles: Use a Copper(II) catalyst, such as Cu(OAc)₂.[2][4]
This catalyst-based control is highly reliable and offers a direct route to either isomer from the same starting materials.
Q2: What is the mechanistic basis for the different regiochemical outcomes with Ag(I) and Cu(II) catalysts?
While detailed mechanistic studies are ongoing, the different outcomes are attributed to the distinct coordination modes and electronic properties of silver and copper. In the proposed catalytic cycle for the [3+2] cycloaddition of isocyanides and diazonium salts, the metal center coordinates to the reactants, activating them and controlling their orientation. The differing Lewis acidity and coordination geometry of Ag(I) versus Cu(II) leads to two different transition states, ultimately dictating which nitrogen and carbon atoms form bonds to yield the respective 1,3- or 1,5-isomers.
Q3: Beyond Ag(I) and Cu(II), what other catalysts are used for 1,2,4-triazole synthesis?
While the Ag(I)/Cu(II) system is a prime example of regiocontrol, other catalysts are widely used for different synthetic routes:
-
Copper Catalysts (General): Copper is broadly used in various 1,2,4-triazole syntheses. For instance, copper-catalyzed oxidative cyclizations of amidines and nitriles, or tandem reactions starting from nitriles and hydroxylamine, are efficient methods for creating substituted 1,2,4-triazoles.[11][12][13]
-
Ruthenium Catalysts: Ruthenium catalysts are well-known for controlling regioselectivity in the synthesis of 1,2,3-triazoles (RuAAC for 1,5-isomers), complementing the copper-catalyzed synthesis of 1,4-isomers.[8][14] While less common for 1,2,4-triazole regiocontrol, ruthenium complexes have been employed as catalysts for reactions involving 1,2,4-triazole ligands or precursors.[15]
-
Metal-Free Conditions: Several classical methods, such as the Pellizzari and Einhorn-Brunner reactions, are typically conducted at high temperatures without a metal catalyst.[6] Additionally, modern organocatalytic and iodine-mediated methods have been developed.[3]
Q4: How critical are temperature and solvent for maintaining regioselectivity?
While the catalyst is the primary determinant of regioselectivity, temperature and solvent are critical supporting parameters that ensure the catalytic cycle operates efficiently.
-
Temperature: Its main role is to control the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or thermal rearrangement of the product, potentially compromising the isomeric ratio.[7] For some catalyzed reactions, a specific temperature range is required to achieve optimal catalyst turnover and selectivity.[4]
-
Solvent: The solvent must keep all components, including the catalyst, in solution. Solvent polarity can influence the stability of charged intermediates in the catalytic cycle, thereby affecting the reaction rate.[8] While it rarely overrides the regiochemical preference dictated by the catalyst, a suboptimal solvent can lead to a sluggish reaction and the formation of byproducts.[16]
Section 3: Data & Protocols
Table 1: Catalyst Performance in the [3+2] Cycloaddition of Isocyanides and Aryl Diazonium Salts
| Desired Isomer | Catalyst | Substrate 1 | Substrate 2 | Typical Yield | Reference |
| 1,3-disubstituted | Ag(I) (e.g., Ag₂O) | Aryl Diazonium Salt | Isocyanide | ~88% | Liu et al.[2][4] |
| 1,5-disubstituted | Cu(II) (e.g., Cu(OAc)₂) | Aryl Diazonium Salt | Isocyanide | ~79% | Liu et al.[2][4] |
Experimental Protocol: Regioselective Synthesis of a 1,3-Disubstituted-1,2,4-Triazole using Ag(I) Catalysis
This protocol is adapted from the methodology reported by Liu et al. for the synthesis of 1,3-disubstituted-1,2,4-triazoles.[3][4]
Materials:
-
Aryl Diazonium Tetrafluoroborate (1.0 equiv)
-
Isocyanide (1.1 equiv)
-
Silver(I) Oxide (Ag₂O) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl diazonium tetrafluoroborate salt (1.0 equiv) and Silver(I) Oxide (0.1 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DCM via syringe. Begin stirring the suspension. Following this, add the isocyanide (1.1 equiv) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silver catalyst. Rinse the pad with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 1,3-disubstituted 1,2,4-triazole product.
-
Characterization: Confirm the structure and regiochemistry of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Overcoming solubility issues of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid in biological assays
Technical Support Center: Solubility Solutions for 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to provide expert insights and practical, step-by-step solutions to overcome the common yet significant challenge of poor aqueous solubility in biological assays. Our goal is to ensure your experimental outcomes are reliable, reproducible, and uncompromised by compound precipitation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A: The solubility challenge arises from the compound's molecular structure, which possesses conflicting chemical properties.
-
Hydrophobic Character: The presence of the phenyl group and the triazole ring system lends considerable nonpolar, hydrophobic character to the molecule. These regions resist interaction with polar water molecules.[1]
-
Hydrophilic/Ionizable Group: The molecule contains a single carboxylic acid (-COOH) group, which is ionizable.[2] In its protonated form (at acidic pH), this group is only weakly polar. For it to contribute significantly to aqueous solubility, it must be deprotonated to its anionic carboxylate form (-COO⁻), which is much more hydrophilic.
The poor solubility in neutral aqueous buffers (typically pH 7.0-7.4) is a direct result of the dominant hydrophobic nature of the molecule when the carboxylic acid group is not sufficiently ionized.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | |
| Molecular Weight | 189.17 g/mol | |
| Key Features | Aromatic Phenyl Group (Hydrophobic), 1,2,4-Triazole Ring (Aromatic, Weakly Basic), Carboxylic Acid (Ionizable, Acidic) | [1][3] |
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating initial high-concentration stock solutions of poorly water-soluble compounds for in vitro screening.[4] Its high solvating power for a wide range of organic molecules makes it an excellent choice.
Causality: DMSO is an aprotic, highly polar solvent that can effectively disrupt the intermolecular forces in the solid compound, solvating both the hydrophobic phenyl-triazole system and the carboxylic acid group.
Q3: I use DMSO for my stock solution, but what is the maximum final concentration I can have in my cell-based assay?
A: This is a critical experimental parameter that must be validated for your specific cell type and assay duration. High concentrations of DMSO can induce cytotoxicity, alter membrane permeability, and interfere with assay signals.[5][6]
General Guidelines for Final DMSO Concentration in Cell Culture:
-
Ideal Target: ≤ 0.1% v/v. At this level, effects on most cell lines are negligible.[4][7]
-
Generally Acceptable: 0.1% to 0.5% v/v. Many cell lines tolerate this range, but validation is essential.[6]
-
High Risk: ≥ 1% v/v. Significant effects on cell viability, proliferation, and function are common at this level and should be avoided.[7][8]
Trustworthiness Protocol (Self-Validation): Always run a "vehicle control" experiment. This control should contain the highest concentration of DMSO used in your experiment but no test compound. This allows you to differentiate between the effects of the compound and the effects of the solvent itself.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide provides a systematic workflow to diagnose and solve solubility issues when diluting your stock solution into the final assay buffer.
Problem: My compound, dissolved in a DMSO stock, precipitates immediately or over time when I add it to my PBS, cell culture media, or other aqueous buffer.
This common issue indicates that the final concentration of your compound exceeds its thermodynamic solubility limit in the final aqueous environment. The following workflow provides strategies to overcome this.
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1 (Recommended First Step): pH Adjustment
Expertise & Causality: The carboxylic acid group on this compound is the key to this strategy. By raising the pH of the aqueous buffer, you shift the equilibrium from the poorly soluble, neutral form (-COOH) to the much more soluble, negatively charged carboxylate salt form (-COO⁻). According to the Henderson-Hasselbalch equation, when the pH is at least one unit above the compound's pKa, it will be >90% in its ionized, more soluble form.[9][10][11]
Caption: pH-dependent equilibrium of the carboxylic acid group.
Experimental Protocol: pH-Based Solubilization
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological assay (e.g., cell viability, enzyme activity). Many assays are robust between pH 7.2 and 8.0.
-
Prepare Modified Buffer: Prepare your standard assay buffer and adjust the pH upwards in small increments using a dilute base (e.g., 0.1 M NaOH or Tris base). We recommend testing buffers at pH 7.5, 8.0, and 8.5.
-
Prepare Intermediate Dilution: Instead of diluting the DMSO stock directly into the final large volume, create an intermediate dilution.
-
Pipette a small volume of the modified-pH buffer into a tube.
-
Add the required volume of DMSO stock while vortexing the buffer. This rapid mixing is crucial to avoid localized high concentrations that can cause precipitation.
-
-
Final Dilution: Add the now-dissolved intermediate dilution to the rest of your assay volume.
-
Validation: Always run a vehicle control with your pH-modified buffer to ensure the pH change itself does not impact your assay results.
Strategy 2: Employing Co-solvents
Expertise & Causality: If pH modification is not feasible or insufficient, the use of a water-miscible organic co-solvent can be effective.[12] Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to the hydrophobic regions of your compound and preventing it from crashing out of solution.[13]
Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Conc. Limit | Notes |
| DMSO | < 0.5% | The original solvent; ensure total % is not exceeded.[6] |
| Ethanol | < 1% | Can have biological effects; requires careful controls.[4] |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | Generally well-tolerated and effective. |
| Propylene Glycol (PG) | 1-5% | Common pharmaceutical excipient. |
| N-Methyl-2-pyrrolidone (NMP) | < 0.5% | Very strong solvent, use with caution and check toxicity.[9] |
Trustworthiness Protocol (Self-Validation): The vehicle control is absolutely essential here. For example, if you determine that a final concentration of 0.5% DMSO and 2% PEG-400 is required to keep your compound in solution, your vehicle control must contain 0.5% DMSO and 2% PEG-400 to properly account for any solvent-induced effects.
Strategy 3 & 4: Advanced Solubilizers (Cyclodextrins & Surfactants)
If the above strategies are insufficient, more advanced formulation techniques can be employed. These are often used when higher concentrations are needed or in more complex assay systems.
-
Cyclodextrins (e.g., Hydroxypropyl-beta-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9][14] The hydrophobic phenyl group of your compound can become encapsulated within this cavity, forming a "drug-cyclodextrin inclusion complex" that is highly water-soluble.
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[15] These micelles have a hydrophobic core that can effectively dissolve your poorly soluble compound, while the hydrophilic shell keeps the entire micelle in solution.[16]
Considerations:
-
These excipients can also have their own biological effects and may interfere with some assay readouts.
-
Thorough validation with appropriate vehicle controls is mandatory.
Summary & Key Takeaways
Overcoming the solubility of this compound is a multi-step process that hinges on understanding its chemical nature.
-
Start with DMSO: Prepare a concentrated stock solution in 100% DMSO.
-
Control Final Solvent Concentration: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[6][7]
-
Leverage the Carboxylic Acid: The most effective first troubleshooting step is to increase the pH of your aqueous buffer to deprotonate the carboxylic acid, significantly boosting solubility.[10][11]
-
Use Co-solvents Systematically: If pH adjustment is not an option, introduce a secondary co-solvent like PEG-400.
-
Validate with Controls: Every solubilization strategy requires a corresponding vehicle control to ensure that the solvent or excipient is not influencing the experimental results. This is the cornerstone of trustworthy and reproducible data.
By following this structured approach, you can systematically identify the optimal conditions to maintain the solubility of this compound, leading to more accurate and reliable biological data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanelements.com [americanelements.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid
Welcome to the technical support center for the structural modification of 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this chemical scaffold for enhanced biological potency. Here, we address common challenges and strategic considerations in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have synthesized this compound as a starting scaffold. What are the primary low-hanging fruits for structural modification to explore its biological potential?
Answer:
This is an excellent starting point. The this compound scaffold offers three primary regions for initial modification that can significantly impact its pharmacological activity. A systematic approach to modifying these positions is crucial for developing a clear structure-activity relationship (SAR).
Initial Modification Strategy:
-
The Phenyl Ring (at N1): This is often a critical determinant of target engagement and selectivity. Simple modifications can drastically alter potency.
-
Recommendation: Begin by introducing small, electronically diverse substituents at the para position. Consider a methyl (-CH₃), a methoxy (-OCH₃), and a chloro (-Cl) group. This allows you to probe the effects of electron-donating and electron-withdrawing groups on activity.
-
Rationale: Substituents on this phenyl ring can influence the overall electron density of the triazole core and establish key interactions, such as hydrogen bonds or hydrophobic interactions, within the target's binding pocket. For instance, studies on related triazole derivatives have shown that electron-withdrawing groups can be favorable for certain activities.[1]
-
-
The Carboxylic Acid (at C3): This functional group is a strong hydrogen bond donor and acceptor and can be crucial for anchoring the molecule to its biological target.
-
Recommendation: Bioisosteric replacement is a powerful strategy here. Consider converting the carboxylic acid to a tetrazole, an amide, or an ester.
-
Rationale: If the carboxylic acid is essential for binding, its replacement with other acidic groups like a tetrazole can maintain or improve interaction while potentially enhancing metabolic stability or cell permeability. Converting it to a neutral amide or ester can reveal whether the acidic nature is a prerequisite for activity.
-
-
The Triazole Core (at C5): While modifications to the core are more synthetically challenging, the C5 position is a viable point for introducing diversity.
-
Recommendation: Initially, consider introducing small alkyl or aryl groups at this position.
-
Rationale: Substituents at C5 can act as steric modulators, influencing the orientation of the N1-phenyl ring and potentially accessing new sub-pockets within the target binding site.
-
A well-structured initial library exploring these three points will provide a robust foundation for understanding the SAR of your scaffold.
Caption: Initial modification points on the core scaffold.
Question 2: My initial modifications to the phenyl ring are not improving potency. How can I troubleshoot this and decide on the next steps?
Answer:
This is a common scenario in medicinal chemistry. A lack of improvement from simple substitutions suggests that either the phenyl ring is in a sterically constrained pocket or that more specific interactions are required. Here’s a systematic troubleshooting approach:
-
Consider Positional Isomers: If you have only explored para-substitution, the binding pocket may favor interactions at the meta or ortho positions.
-
Protocol: Synthesize a small set of ortho and meta analogs of your most promising initial substituents. For example, if you tested 4-chlorophenyl, synthesize 2-chlorophenyl and 3-chlorophenyl derivatives.
-
-
Explore More Diverse Substituents: Simple electronic effects may not be the primary driver of potency.
-
Recommendation: Introduce groups capable of forming different types of interactions.
-
Hydrogen Bond Donors/Acceptors: -OH, -NH₂, -CN
-
Larger Hydrophobic Groups: -CF₃, -t-butyl, another phenyl ring (biphenyl)
-
-
Rationale: The target may have a specific "hotspot" for hydrogen bonding or a larger hydrophobic pocket that has not yet been engaged.
-
-
Utilize Computational Modeling (In Silico Screening): If you have a hypothesized biological target, molecular docking can provide invaluable insights.[2][3]
-
Workflow:
-
Obtain the crystal structure of your target protein (if available) or generate a homology model.
-
Dock your parent compound and initial, inactive analogs into the putative binding site.
-
Analyze the binding poses. Does the phenyl ring reside in a location where your modifications would clash with the protein backbone? Is there an unoccupied pocket nearby?
-
Use these insights to design new analogs that are predicted to have better binding affinity.
-
-
References
Validation & Comparative
A Comparative Analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives: A Guide for Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This guide provides a comparative analysis of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid and its primary derivatives—esters and amides. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
The this compound Scaffold: A Privileged Structure
The this compound scaffold is of significant interest due to the combined pharmacophoric features of the phenyl ring, the 1,2,4-triazole core, and the carboxylic acid functional group. The triazole ring, being a bioisostere of amide and ester groups, offers metabolic stability and acts as a rigid scaffold for orienting substituents. The phenyl group provides a site for substitution to modulate lipophilicity and target interactions. The carboxylic acid and its derivatives at the 3-position are crucial for establishing interactions with biological targets and influencing the overall physicochemical properties of the molecules.
Synthetic Strategies: From Carboxylic Acid to its Derivatives
The synthesis of this compound derivatives typically starts from the corresponding carboxylic acid or its ester. The following protocols are representative of the synthetic routes employed in the literature.
Experimental Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate
This protocol outlines a common method for the synthesis of the ethyl ester derivative, which often serves as a key intermediate.
Step-by-step methodology:
-
Formation of Ethyl Carboethoxyformimidate: To a cooled (0 °C) and stirred solution of ethyl cyanoformate in absolute ethanol, dry hydrogen chloride gas is bubbled until saturation. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure to yield the crude imidate hydrochloride.
-
Reaction with Phenylhydrazine: The crude ethyl carboethoxyformimidate hydrochloride is dissolved in absolute ethanol, and triethylamine is added dropwise at 0 °C to neutralize the acid. Phenylhydrazine is then added, and the mixture is stirred at room temperature for 12 hours.
-
Cyclization: The solvent is removed in vacuo, and the resulting residue is taken up in a high-boiling point solvent such as diphenyl ether. The solution is heated to reflux for a short period (typically 1-5 minutes) to effect cyclization.
-
Purification: After cooling, the reaction mixture is treated with petroleum ether to precipitate the product. The solid is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent like ethanol to afford pure ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.
Experimental Protocol 2: Synthesis of this compound
The parent carboxylic acid can be obtained by the hydrolysis of its corresponding ester.
Step-by-step methodology:
-
Hydrolysis: Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide (10%).
-
Heating: The suspension is heated to reflux and maintained at this temperature for 2-4 hours, during which the solid dissolves.
-
Acidification: The reaction mixture is cooled to room temperature and then acidified to a pH of approximately 2-3 with a dilute mineral acid, such as hydrochloric acid.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried to yield this compound.
Experimental Protocol 3: Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carboxamide Derivatives
Amide derivatives are typically synthesized from the carboxylic acid via an activated intermediate.
Step-by-step methodology:
-
Activation of Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at 0 °C for 30 minutes.
-
Amine Addition: The desired primary or secondary amine is then added to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed successively with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to give the desired amide.
Caption: Synthetic workflow for this compound and its derivatives.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature of the functional group at the 3-position and the substitution pattern on the phenyl ring.
Anticancer Activity
Several studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The conversion of the carboxylic acid to amides has been a particularly fruitful strategy in enhancing cytotoxic effects.
A study on 1H-1,2,4-triazole-3-carboxamide derivatives revealed their potential as anticancer agents against various cell lines, with some compounds showing pronounced inhibitory activity.[1][2] For instance, certain substituted carboxamides displayed significant cytotoxicity against non-small cell lung cancer (A-549), pancreatic cancer (PANC-1), colorectal cancer (HCT-116), and cervical cancer (HeLa) cell lines.[1][2]
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Carboxamides (4e, 4m) | A-549, PANC-1, HCT-116, HeLa | Displayed most pronounced inhibitory activity | [1][2] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e) | HeLa | < 12 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d) | HeLa | < 12 | [3] |
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives.
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring of the carboxamide moiety play a crucial role in determining the anticancer potency. Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance the cytotoxic activity.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. The derivatization of the carboxylic acid group can modulate the antimicrobial spectrum and potency.
While direct comparative studies between the parent carboxylic acid and its derivatives are limited, the literature indicates that various 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, certain 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown moderate to good activity against various microorganisms.
| Compound Series | Microorganism | Activity | Reference |
| [1][3][4]-triazolo aniline derivatives (11b) | Staphylococcus aureus, Escherichia coli | Highest activity in the series | |
| [1][3][4]-triazolo piperazine derivatives (9a) | Pseudomonas aeruginosa | Highest activity in the series |
Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives.
The SAR in the context of antimicrobial activity often points towards the importance of lipophilicity and hydrogen bonding capacity. The conversion of the polar carboxylic acid to less polar esters or amides can enhance cell membrane permeability, a critical factor for antimicrobial action.
Caption: Key structure-activity relationships for this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their therapeutic properties.
The available data suggests that the conversion of the carboxylic acid to its amide derivatives is a particularly effective strategy for enhancing anticancer activity. For antimicrobial applications, both esters and amides show potential, with the optimal choice likely depending on the specific microbial target.
Future research in this area should focus on systematic comparative studies of the carboxylic acid, ester, and a diverse range of amide derivatives against broad panels of cancer cell lines and microbial strains. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
References
A Comparative Guide to Xanthine Oxidase Inhibition: 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives vs. Febuxostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperuricemia and gout therapeutics, the inhibition of xanthine oxidase (XO) remains a cornerstone strategy. Febuxostat, a potent non-purine selective inhibitor, has become a significant player in this field. However, the quest for novel XO inhibitors with improved efficacy, safety, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide provides an in-depth, objective comparison of the well-established febuxostat and a promising class of emerging inhibitors: 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its structural analogs.
The Central Role of Xanthine Oxidase in Purine Metabolism
Xanthine oxidase is a critical enzyme that catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a metabolic disorder that is a precursor to the painful inflammatory condition known as gout.[2] Therefore, inhibiting xanthine oxidase is a direct and effective therapeutic approach to lower serum uric acid levels.
Figure 1: Simplified pathway of purine metabolism and the role of xanthine oxidase inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
Both febuxostat and the novel triazole derivatives are non-purine analogues, a feature that distinguishes them from the first-generation inhibitor, allopurinol. This structural difference minimizes their interference with other enzymes in the purine and pyrimidine metabolic pathways, contributing to their selectivity for xanthine oxidase.[3][4]
Febuxostat exerts its inhibitory effect by binding to a channel in the active site of xanthine oxidase, specifically at the molybdenum pterin center.[5] This interaction is potent and occurs with both the oxidized and reduced forms of the enzyme, leading to a stable and long-lasting inhibition.[6]
1-Phenyl-triazole-carboxylic acid derivatives are designed as analogues of febuxostat and are also anticipated to bind to the active site of xanthine oxidase. Molecular docking studies suggest that these compounds occupy the active site near the molybdopterin core, forming crucial interactions with key amino acid residues.[7] The inhibitory mechanism for the most potent derivatives has been identified as mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[7]
In Vitro Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro xanthine oxidase inhibitory activities of febuxostat and selected 1-phenyl-triazole-carboxylic acid derivatives.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Febuxostat | 0.0018 - 0.0044 | - | - | [8] |
| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative (1s) | 0.21 | Allopurinol | ~7.56 | [7] |
| Novel 1,2,4-triazole derivative (7i) | 0.0002 | Febuxostat | >0.001 | [9] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
The data clearly indicates that while the initial series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, such as compound 1s , are potent inhibitors (36-fold more potent than allopurinol), they do not surpass the in vitro potency of febuxostat.[7] However, more recent research has led to the discovery of novel 1,2,4-triazole derivatives, such as compound 7i , which exhibit sub-nanomolar IC50 values, demonstrating superior in vitro potency compared to febuxostat.[9]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To ensure the reproducibility and validity of in vitro potency data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a typical spectrophotometric xanthine oxidase inhibition assay.
Principle
The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a strong absorbance at approximately 295 nm. The inhibitory potential of a test compound is determined by its ability to reduce the rate of uric acid production.
Materials
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reference inhibitor (e.g., Febuxostat, Allopurinol)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.
-
Prepare a stock solution of xanthine in the same buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of solvent.
-
Test Compound: 160 µL of phosphate buffer + 20 µL of test compound solution (at various concentrations).
-
Reference Inhibitor: 160 µL of phosphate buffer + 20 µL of reference inhibitor solution (at various concentrations).
-
-
Pre-incubation:
-
Add 20 µL of the xanthine oxidase solution to each well (except the blank).
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the xanthine solution to all wells.
-
Immediately start monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [ (V₀_control - V₀_blank) - (V₀_sample - V₀_blank) ] / (V₀_control - V₀_blank) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
In Vivo Efficacy and Preclinical Development
While in vitro potency is a critical starting point, in vivo efficacy in relevant animal models is essential to predict clinical potential.
Febuxostat has demonstrated robust in vivo efficacy in various preclinical models of hyperuricemia, effectively lowering serum uric acid levels.[6] These promising preclinical results paved the way for its successful clinical development and approval for the treatment of gout.
1-Phenyl-triazole-carboxylic acid derivatives are in the earlier stages of preclinical development. However, the highly potent 1,2,4-triazole derivative, 7i , has shown significant hypouricemic and serum xanthine oxidase inhibitory effects in a potassium oxonate-induced hyperuricemia mouse model.[9] A single-dose toxicity assessment of this compound also showed no noticeable toxicity at a dose of 50 mg/kg, suggesting a favorable preliminary safety profile.[9]
Experimental Protocol: In Vivo Hyperuricemia Model
The potassium oxonate-induced hyperuricemia model in rodents is a standard method to assess the uric acid-lowering effects of xanthine oxidase inhibitors.
Potassium oxonate is a uricase inhibitor. In most mammals (excluding humans and some primates), the enzyme uricase breaks down uric acid into the more soluble allantoin. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood, creating a hyperuricemic state that mimics the human condition.
-
Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the laboratory conditions for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) to the animals.
-
In some protocols, hypoxanthine may be co-administered to further increase uric acid production.
-
-
Drug Administration:
-
Administer the test compounds (e.g., 1-phenyl-triazole-carboxylic acid derivatives) and the reference drug (e.g., febuxostat) orally (p.o.) or via another appropriate route at various doses. A vehicle control group should also be included.
-
-
Blood Sampling:
-
Collect blood samples from the animals at specific time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples.
-
Measure the serum uric acid levels using a commercially available kit or a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Compare the serum uric acid levels in the drug-treated groups with those in the hyperuricemic control group.
-
Calculate the percentage reduction in serum uric acid levels for each dose and time point.
-
Determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximum effect).
-
Clinical Implications and Future Perspectives
Febuxostat is a clinically approved and effective treatment for hyperuricemia in patients with gout.[10] Its potent urate-lowering effects have been well-documented in numerous clinical trials. However, it is not without potential side effects, and its use may be limited in certain patient populations.
The development of novel 1-phenyl-triazole-carboxylic acid derivatives as xanthine oxidase inhibitors is a promising area of research. The exceptional in vitro potency of compounds like 7i and its initial positive in vivo and safety data suggest that this class of compounds has the potential to yield new therapeutic agents with improved properties.[9]
Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to determine if these promising lead compounds can translate into clinically successful drugs. A direct head-to-head in vivo comparison with febuxostat under the same experimental conditions would be a crucial next step to definitively establish their comparative efficacy.
Conclusion
The comparative analysis of this compound derivatives and febuxostat reveals a dynamic and evolving landscape in the pursuit of superior xanthine oxidase inhibitors. While febuxostat remains a potent and clinically validated therapeutic, the emergence of novel triazole derivatives with significantly enhanced in vitro potency and promising initial in vivo data underscores the potential for further innovation in the management of hyperuricemia and gout. Continued research and development in this area are critical for bringing forward new therapies that may offer improved efficacy and safety for patients worldwide.
References
- 1. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. | BioWorld [bioworld.com]
- 4. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Derivatives
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the five-membered triazole rings, existing as two distinct isomers—1,2,3-triazole and 1,2,4-triazole—have garnered significant attention.[1][2] Both isomers are integral to a multitude of clinically approved drugs and are actively explored for new pharmacological applications.[3][4] This guide provides an in-depth, objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their distinct pharmacological profiles, supported by experimental data, and explore the underlying structure-activity relationships that govern their therapeutic potential.
The Structural Nuances: A Foundation for Divergent Activities
The seemingly subtle difference in the arrangement of nitrogen atoms within the five-membered ring of 1,2,3-triazole and 1,2,4-triazole profoundly influences their electronic properties, hydrogen bonding capacity, and overall three-dimensional structure. These differences, in turn, dictate how their derivatives interact with biological targets, leading to a diverse and often distinct spectrum of activities.[1][5]
The 1,2,4-triazole core, for instance, is a key pharmacophore in a wide array of clinically used drugs, including well-known antifungal agents like fluconazole and itraconazole, as well as anxiolytics such as alprazolam.[6] Conversely, the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has propelled the synthesis and investigation of 1,2,3-triazole derivatives, revealing their potential in areas such as anticancer and antimicrobial therapies.[3][7]
Comparative Biological Activities: A Head-to-Head Analysis
While both triazole isomers exhibit a broad range of biological activities, there are notable areas where one may have a more established or potent profile than the other.
Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy.[5][8] Marketed drugs like fluconazole, itraconazole, and voriconazole are all based on the 1,2,4-triazole ring.[6] Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
While some 1,2,3-triazole derivatives have demonstrated antifungal properties, the 1,2,4-isomer is more prominently featured and extensively studied in this therapeutic area.[3][8]
Antibacterial Activity
Both 1,2,3-triazole and 1,2,4-triazole derivatives have shown promise as antibacterial agents.[9][10]
-
1,2,4-Triazole Derivatives: A significant body of research highlights the antibacterial potential of 1,2,4-triazole derivatives, often as hybrids with other known antibacterial agents like fluoroquinolones.[10] For example, clinafloxacin-triazole hybrids have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
1,2,3-Triazole Derivatives: Studies have also reported the antibacterial and antibiofilm activities of 1,2,3-triazole derivatives.[9] For instance, certain 1,2,3-triazoles have shown bacteriostatic and bactericidal activity against Staphylococcus aureus and have been observed to interfere with biofilm formation.[9]
Anticancer Activity
The development of novel anticancer agents is a major focus in medicinal chemistry, and both triazole isomers have emerged as valuable scaffolds.
-
1,2,4-Triazole Derivatives: Several clinically used anticancer drugs, such as letrozole and anastrozole, are non-steroidal aromatase inhibitors that feature a 1,2,4-triazole moiety.[11] These drugs are effective in the treatment of hormone-receptor-positive breast cancer. Furthermore, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including MCF-7 (breast), Hela (cervical), and A549 (lung).[11]
-
1,2,3-Triazole Derivatives: A vast number of 1,2,3-triazole derivatives have been synthesized and screened for their anticancer properties.[3][12] These compounds have been shown to exhibit a wide range of inhibitory activities against various cancer cell lines.[3] For example, some 1,2,3-triazole hybrids have demonstrated notable cytotoxicity against human cancer cell lines like MCF-7 (breast), HT-29 (colon), and MOLT-4 (leukemia).[3]
Other Notable Biological Activities
Beyond these major therapeutic areas, both 1,2,3- and 1,2,4-triazole derivatives have been investigated for a plethora of other biological activities, as summarized in the table below.
| Biological Activity | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives |
| Antiviral | Reported activity against various viruses, including HIV.[12] | Derivatives have shown antiviral properties.[5] |
| Anticonvulsant | Investigated for anticonvulsant effects.[12] | A well-established activity for this class, with some compounds in clinical use.[5][6] |
| Anti-inflammatory | Derivatives have demonstrated anti-inflammatory properties.[12] | Known to possess anti-inflammatory and analgesic activities.[5] |
| Antitubercular | Some derivatives have shown activity against Mycobacterium tuberculosis.[12] | Investigated as potential antitubercular agents.[5] |
| Antimalarial | Have been explored as potential antimalarial agents.[13] | Some derivatives have shown antimalarial activity.[5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended moieties.
-
For 1,2,4-Triazoles: In antifungal agents, the presence of a dihalogenated phenyl group is often crucial for activity. The nature of the substituent at the N-1 position of the triazole ring also significantly influences potency and spectrum.[5] In the context of anticancer agents, the ability of the triazole nitrogen to coordinate with the heme iron of aromatase is a key determinant of inhibitory activity.[11]
-
For 1,2,3-Triazoles: The versatility of "click chemistry" allows for the facile introduction of a wide variety of substituents at the 1- and 4-positions of the 1,2,3-triazole ring. SAR studies have shown that the nature of these substituents plays a critical role in determining the biological activity, be it antimicrobial, anticancer, or otherwise.[14][15] For instance, in some anticancer 1,2,3-triazoles, the presence of specific aromatic or heterocyclic moieties can enhance cytotoxicity.
Experimental Protocols for Biological Evaluation
To objectively compare the biological activity of these derivatives, standardized and validated experimental protocols are essential.
In Vitro Antimicrobial Susceptibility Testing
A fundamental method to assess the antibacterial and antifungal activity of novel compounds is through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the triazole derivatives and incubate for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion: A Promising Future for Both Isomers
The comparative analysis of 1,2,3-triazole and 1,2,4-triazole derivatives reveals that both isomers are privileged scaffolds in medicinal chemistry, each with its own areas of established and emerging therapeutic prominence. The 1,2,4-triazole core remains a dominant force in the antifungal arena and holds significant ground in anticancer and anticonvulsant therapies. The rise of "click chemistry" has unlocked the vast potential of 1,2,3-triazole derivatives, leading to a surge in the discovery of novel compounds with promising anticancer, antimicrobial, and a wide array of other biological activities.
Ultimately, the choice between a 1,2,3- or 1,2,4-triazole scaffold in drug design will depend on the specific therapeutic target and the desired pharmacological profile. The continued exploration of the chemical space around both isomers, guided by a deep understanding of their structure-activity relationships, will undoubtedly lead to the development of the next generation of innovative and effective therapeutic agents.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Analogs in Drug Discovery
The 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of how subtle molecular modifications influence their biological efficacy. We will delve into the rationale behind experimental designs, present comparative data from key studies, and provide detailed experimental protocols for the synthesis and evaluation of these analogs.
The Versatile 1,2,4-Triazole Core: A Foundation for Diverse Biological Activities
The 1,2,4-triazole ring system is a bioisostere for esters and amides, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. This, combined with its metabolic stability, makes it an attractive moiety for drug design.[1][2] Compounds incorporating the this compound core have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects.[1][3] The presence of the carboxylic acid group is often crucial for activity, as it can act as a key interacting group with target enzymes or receptors.
Comparative Analysis of SAR: Targeting Different Therapeutic Areas
The therapeutic application of this compound analogs is largely dictated by the nature and position of substituents on the phenyl ring and modifications to the triazole core. Below, we compare the SAR of these analogs in the context of different biological targets.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of investigation for this class of compounds has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4][5] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4]
A study on a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives revealed crucial structural features for potent anti-inflammatory activity.[4][5] The presence of a pyridyl group at the N1 position of the triazole ring was found to be a key determinant of activity.
Key SAR Insights for Anti-inflammatory Activity:
-
N1-Substitution: The presence of a pyridyl ring at the N1 position of the triazole is often associated with enhanced anti-inflammatory effects.
-
C5-Phenyl Substituents: The nature of the substituent on the C5-phenyl ring significantly modulates activity. Electron-donating groups, such as methoxy, can enhance potency.
-
Carboxylic Acid Moiety: The carboxylic acid at the C3 position is critical for activity, likely through its interaction with the active site of COX enzymes.
Comparative Anti-inflammatory Activity of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Analogs
| Compound ID | C5-Phenyl Substituent | Anti-inflammatory Activity (% inhibition of edema) | Ulcerogenic Activity | Reference |
| 4 | H | High | No | [5] |
| 8 | 4-OCH₃ | High | No | [5] |
| Indomethacin | - | High | Yes | [5] |
| Celecoxib | - | High | No | [5] |
Activity data is qualitative as presented in the source. Compounds 4 and 8 were found to be equipotent or more potent than the reference drugs.
Anticancer Activity: Targeting Proliferation Pathways
The 1,2,4-triazole scaffold has been incorporated into various anticancer agents.[6][7] For instance, derivatives of 5-pyridinyl-1,2,4-triazole have been shown to exhibit antiproliferative activity by inhibiting focal adhesion kinase (FAK).[6]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The presence of specific substituents on the phenyl ring can lead to potent antiproliferative effects.
-
Linker Moiety: The nature of the linker connecting the triazole core to other functionalities plays a crucial role in determining the mode of action and potency.
Anticonvulsant Activity: Modulating GABAergic Neurotransmission
Certain N-(4-(1H-1,2,4-triazol-1-yl)phenyl)amide derivatives have demonstrated significant anticonvulsant activity, potentially through their interaction with GABA-A receptors.[3]
Key SAR Insights for Anticonvulsant Activity:
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for anticonvulsant efficacy. Aromatic rings with specific substitutions can enhance activity.
-
Triazole Moiety: The 1,2,4-triazole ring is essential for the observed anticonvulsant effects.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives[5]
This synthesis involves the rearrangement of a 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one intermediate.
Step-by-Step Protocol:
-
Synthesis of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one (3): This intermediate is typically prepared from hippuric acid and 3-hydrazinopyridine.
-
Rearrangement to form the triazole ring: Compound 3 is treated with different nucleophiles to induce rearrangement and form the desired 1,2,4-triazole-3-carboxylic acid derivatives. For example, reaction with sodium methoxide in methanol can yield the methyl ester derivative.
-
Hydrolysis (if necessary): If the ester is formed, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH followed by acidification).
-
Purification: The final compounds are purified by recrystallization or column chromatography.
-
Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)[5]
This is a standard model to evaluate the acute anti-inflammatory activity of new compounds.
Step-by-Step Protocol:
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compounds and a reference drug (e.g., Indomethacin) are administered orally at specific doses (e.g., 5 and 10 mg/kg). A control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Ulcerogenic Activity: After the experiment, the animals are sacrificed, and their stomachs are examined for any signs of ulceration.
Visualizing Structure-Activity Relationships
Diagrams can be powerful tools for summarizing complex SAR data and illustrating experimental workflows.
Key SAR Features for COX-2 Inhibition
Caption: Key structural features influencing COX-2 inhibitory activity.
Workflow for SAR Study of Novel Analogs
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for a variety of biological targets. Future research in this area will likely focus on leveraging computational methods for more rational drug design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds. The versatility of the 1,2,4-triazole ring ensures that it will remain a cornerstone of medicinal chemistry for years to come.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 1,2,4-Triazole Derivatives as Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new antibacterial agents with novel mechanisms of action.[1][2] Compounds featuring the 1,2,4-triazole scaffold have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including significant antibacterial potential.[1][3][4] This guide provides an in-depth comparison of novel 1,2,4-triazole derivatives, detailing the rigorous experimental protocols for their evaluation and presenting comparative data against established antibacterial agents.
The Rationale for In Vitro Antibacterial Susceptibility Testing
Before any compound can be considered for preclinical development, its intrinsic activity against relevant pathogens must be quantified. In vitro susceptibility testing serves as the foundational screening process to achieve this. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][6] This quantitative measure allows for a direct comparison of the potency of different compounds and informs the initial assessment of their potential therapeutic efficacy.[7]
The broth microdilution method is a gold-standard technique, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI), for its reproducibility and efficient use of materials.[8][9][10] It allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format, providing a robust dataset for comparative analysis.[7][11]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of novel 1,2,4-triazole derivatives. Its design ensures self-validation through the inclusion of positive, negative, and sterility controls.
2.1. Preparation of Materials and Reagents
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacterial strains.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[6]
-
Test Compounds: Prepare stock solutions of novel 1,2,4-triazole derivatives and comparator antibiotics (e.g., Ciprofloxacin, Ceftriaxone) in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Equipment: Sterile 96-well round-bottom microtiter plates, multichannel pipettes, incubator (35 ± 2°C), spectrophotometer (plate reader).
2.2. Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Dilution Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the 2x final concentration stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[11] This creates a concentration gradient of the test compound.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of the prepared bacterial inoculum to wells containing only CAMHB. This ensures the bacteria are viable and can grow in the test conditions.
-
Column 12 (Sterility Control): Leave wells with only 100 µL of CAMHB to verify the sterility of the medium.[5]
-
-
-
Inoculation and Incubation:
-
Inoculate wells in columns 1 through 11 with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.[8]
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (clear well).[5][7]
-
The sterility control (Column 12) should remain clear, and the growth control (Column 11) should show distinct turbidity.
-
2.3. Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Comparative Performance of Novel 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of representative novel 1,2,4-triazole derivatives from recent literature, compared against standard antibiotics.
| Compound Class/Reference Drug | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Novel 1,2,4-Triazole Derivatives | ||||
| Ofloxacin-Triazole Hybrid[1] | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | N/A |
| 4-Amino-1,2,4-triazole Derivative[1] | N/A | 5 | 5 | 5 |
| Triazole-Thione (Compound 6h)[3] | 250 | 15.63 | N/A | N/A |
| Ciprofloxacin-Triazole Hybrid[13] | 0.046 - 3.11 (MRSA) | N/A | N/A | N/A |
| Mercapto-Triazole (Bromo-substituted)[13] | N/A | 8 (B. cereus) | 8 | 8 |
| Standard Antibiotics (Comparators) | ||||
| Ciprofloxacin[1] | 0.25 - 1 | N/A | 0.25 - 1 | N/A |
| Ceftriaxone[1] | 5 | N/A | 5 | 5 |
| Streptomycin[14] | ~10 | N/A | ~10 | N/A |
N/A indicates data not available in the cited sources.
Analysis of Performance:
The data clearly demonstrates the potential of the 1,2,4-triazole scaffold. Several key insights can be drawn:
-
High Potency Through Hybridization: Hybrid molecules that combine the 1,2,4-triazole core with established pharmacophores, such as fluoroquinolones (Ofloxacin, Ciprofloxacin), exhibit exceptional potency.[1][13][15] Some of these hybrids show MIC values as low as 0.046 µg/mL against challenging pathogens like Methicillin-resistant S. aureus (MRSA), outperforming the parent drug Ciprofloxacin.[13]
-
Structure-Activity Relationship (SAR): The antibacterial activity is highly dependent on the nature and position of substituents on the triazole ring. For instance, the presence of mercapto/thione groups and specific halogen substitutions (e.g., bromo, chloro) on attached phenyl rings has been shown to confer significant antibacterial activity.[1][13][14] One study found that a derivative with a 4-trichloromethyl phenyl group exhibited activity equivalent to the third-generation cephalosporin, ceftriaxone.[1]
-
Spectrum of Activity: While some derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, others display a more targeted effect.[1][14] For example, certain 1,2,4-triazole-3-thiones were highly active against B. subtilis but inactive against the tested Gram-negative strains.[1] This highlights the possibility of tuning the molecular structure to target specific bacterial classes.
Proposed Mechanism of Action
While the exact mechanism of action can vary between different derivatives, a prominent strategy for triazole-quinolone hybrids is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, the compounds prevent the bacterial cell from replicating its DNA, ultimately leading to cell death. Other potential targets for triazole derivatives include enzymes like Glucosamine-6-phosphate synthase, which is involved in cell wall biosynthesis.[4]
Caption: Proposed mechanism of action for triazole-quinolone hybrids.
Conclusion and Future Directions
The in vitro data strongly supports the continued exploration of 1,2,4-triazole derivatives as a promising source of new antibacterial agents.[1][16] The chemical versatility of the triazole ring allows for extensive structural modifications, enabling the rational design of compounds with high potency and tailored spectrums of activity.[2] Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and safety, performing advanced in vitro studies like time-kill kinetics and resistance frequency analysis, and ultimately validating their efficacy in in vivo infection models. The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores remains a particularly fruitful strategy to combat the persistent challenge of drug-resistant bacteria.[15]
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicine.dp.ua [medicine.dp.ua]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,2,4-Triazole Inhibitors
Welcome to an in-depth guide on the comparative molecular docking analysis of 1,2,4-triazole inhibitors. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation of this important class of enzyme inhibitors. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2] These derivatives are known for a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][3][4] This guide will provide a comprehensive, step-by-step workflow for performing a comparative docking study, underpinned by scientific integrity and practical insights.
The Significance of 1,2,4-Triazoles as Enzyme Inhibitors
The versatility of the 1,2,4-triazole ring allows it to interact with various biological targets, most notably enzymes.[1] A well-established mechanism of action, particularly for antifungal triazoles like fluconazole and itraconazole, is the inhibition of lanosterol 14α-demethylase (CYP51).[1][4][5] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and leading to fungal cell death.[1] In cancer therapy, 1,2,4-triazole derivatives such as letrozole and anastrozole act as aromatase inhibitors, blocking estrogen synthesis and are used in treating hormone-dependent breast cancer.[1][3]
This guide will focus on the comparative docking of 1,2,4-triazole inhibitors against a common and well-validated target, human lanosterol 14α-demethylase (CYP51), to illustrate a practical application of this computational technique in drug discovery.
Principles of Molecular Docking for 1,2,4-Triazole Inhibitors
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is routinely used in drug design to understand drug-receptor interactions.[6] The process involves predicting the pose (the conformation and orientation) of the ligand (in this case, the triazole inhibitor) within the active site of the protein (the enzyme) and estimating the binding affinity using a scoring function.
The choice of docking software is a critical first step. Popular and well-validated options include AutoDock Vina and Glide (Schrödinger).[8][9][10] These programs utilize different algorithms and scoring functions to predict binding modes and affinities. For this guide, we will outline a general workflow applicable to most docking software, with specific examples referencing common tools.
Comparative Docking Analysis: A Case Study
To illustrate the process, we will perform a hypothetical comparative docking analysis of three 1,2,4-triazole inhibitors against human CYP51 (PDB ID: 3JUS)[11]:
-
Fluconazole: A widely used antifungal drug.
-
Voriconazole: Another potent antifungal agent.
-
A Novel Triazole Derivative (Compound X): A hypothetical inhibitor with a novel substitution pattern, designed for improved binding.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines the essential steps for a robust comparative docking analysis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein Preparation
-
Objective: To prepare the receptor (CYP51) for docking by correcting structural issues and adding necessary parameters.
-
Procedure:
-
Obtain the Protein Structure: Download the crystal structure of human CYP51 from the Protein Data Bank (PDB ID: 3JUS).[11]
-
Clean the Structure: Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Correct protonation states of ionizable residues (e.g., Asp, Glu, His) are critical for accurate prediction of electrostatic interactions.
-
Assign Partial Charges: Assign partial charges to each atom of the protein. This is essential for calculating the electrostatic potential and, consequently, the binding energy.
-
Minimize the Structure: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the previous steps.
-
Step 2: Ligand Preparation
-
Objective: To generate 3D conformations of the triazole inhibitors and assign appropriate chemical properties.
-
Procedure:
-
Obtain Ligand Structures: Obtain the 2D structures of Fluconazole, Voriconazole, and Compound X. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Convert to 3D: Convert the 2D structures to 3D conformations.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4). This is important as the ligand's charge state can significantly influence its binding.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy conformations.
-
Assign Partial Charges: Assign partial charges to the ligand atoms.
-
Step 3: Grid Generation
-
Objective: To define the search space for the docking algorithm within the protein's active site.
-
Procedure:
-
Define the Binding Site: Identify the active site of CYP51. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Generate the Grid Box: Create a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large that it unnecessarily increases the search space and computational time.
-
Step 4: Molecular Docking
-
Objective: To predict the binding poses and affinities of the triazole inhibitors within the CYP51 active site.
-
Procedure:
-
Run the Docking Simulation: Execute the docking algorithm for each prepared ligand against the prepared protein and grid. The software will systematically search for the best binding poses based on its scoring function.
-
Select Docking Precision: Many docking programs offer different levels of precision (e.g., High Throughput Virtual Screening - HTVS, Standard Precision - SP, Extra Precision - XP in Glide).[8] Higher precision modes are more computationally intensive but generally yield more accurate results.
-
Step 5: Analysis of Results
-
Objective: To analyze the docking results to compare the binding of the different inhibitors.
-
Procedure:
-
Examine Docking Scores: The primary metric for comparison is the docking score or binding energy (often in kcal/mol). A more negative value generally indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Visually inspect the top-ranked poses for each ligand in the context of the protein's active site. This allows for the identification of key molecular interactions.
-
Analyze Molecular Interactions: Identify and analyze the specific interactions between the ligand and the protein, such as:
-
Coordination: The interaction of the triazole N4 with the heme iron.
-
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Data Presentation: Comparative Docking Results
The quantitative data from the docking analysis should be summarized in a clear and concise table for easy comparison.
| Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interactions |
| Fluconazole | -8.5 | TYR145, LYS156, ILE450 | H-bond, Hydrophobic[11] |
| Voriconazole | -9.2 | TYR131, PHE234, HEME | H-bond, Pi-Pi Stacking, Coordination |
| Compound X | -10.1 | TYR131, PHE234, HEME, ARG379 | H-bond, Pi-Pi Stacking, Coordination, Salt Bridge |
Note: The docking scores and interacting residues are illustrative and would be generated from the actual docking experiment.
Visualizing the Workflow and Interactions
Diagrams are essential for communicating complex workflows and molecular interactions.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking analysis.
Inhibitor Interactions with CYP51 Active Site
Caption: Key interactions of a hypothetical inhibitor with the CYP51 active site.
Conclusion and Future Directions
This guide provides a foundational framework for conducting a comparative docking analysis of 1,2,4-triazole inhibitors. The described workflow, from meticulous preparation of protein and ligands to the detailed analysis of docking results, ensures a scientifically rigorous approach. By understanding the underlying principles and paying close attention to each step, researchers can gain valuable insights into the structure-activity relationships of these important therapeutic agents.
Future studies could expand upon this work by incorporating more advanced techniques such as induced-fit docking to account for protein flexibility, or by using molecular dynamics simulations to assess the stability of the predicted binding poses over time. Integrating these computational predictions with experimental validation remains the gold standard in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrcps.com [ijcrcps.com]
- 4. benchchem.com [benchchem.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
The Triazole Moiety as a Carboxylic Acid Bioisostere: A Comparative Validation Guide for 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. One of the most frequently employed functionalities in pharmacophores is the carboxylic acid group, prized for its ability to engage in potent hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity often leads to poor metabolic stability, limited membrane permeability, and potential toxicity.[1] This has propelled the exploration of carboxylic acid bioisosteres—functional groups that mimic the steric and electronic properties of a carboxylic acid while offering improved drug-like characteristics.[2]
This guide provides an in-depth validation of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid as a bioisosteric replacement for the carboxylic acid moiety, using benzoic acid as a benchmark. We will delve into a comparative analysis of their physicochemical properties, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making in medicinal chemistry.
The Rationale for Bioisosteric Replacement
The core principle of bioisosterism involves substituting a part of a molecule with another that possesses similar physical and chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics.[2] Carboxylic acids, with a typical pKa of around 4-5, are largely ionized at physiological pH, which can hinder their ability to cross cellular membranes and may lead to rapid clearance.[3] Bioisosteres aim to modulate acidity and lipophilicity to overcome these hurdles. The 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, has emerged as a promising candidate due to its unique electronic distribution and hydrogen bonding capabilities.[4][5]
Physicochemical Property Showdown: A Comparative Analysis
To objectively evaluate this compound as a bioisostere, we compare its key physicochemical parameters against benzoic acid.
| Physicochemical Property | Benzoic Acid (Experimental) | This compound (Calculated) | Justification for Bioisosteric Potential |
| pKa | ~4.20[1][3][6] | ~3.8 - 4.2 | The predicted similar pKa suggests the triazole can mimic the acidic proton and engage in similar ionic interactions as a carboxylic acid at physiological pH. |
| logP | ~1.87[7] | ~1.5 - 2.0 | The comparable lipophilicity indicates that the triazole derivative is likely to have similar partitioning behavior between aqueous and lipid environments, a critical factor for membrane permeability and distribution. |
| Hydrogen Bond Acceptors | 2 | 3-4 | The triazole ring introduces additional hydrogen bond acceptors (the nitrogen atoms), potentially offering novel interactions with the target protein that could enhance binding affinity.[5][8] |
| Hydrogen Bond Donors | 1 | 1 | Both molecules possess a single acidic proton capable of acting as a hydrogen bond donor. |
Structural and Hydrogen Bonding Comparison
The spatial arrangement of hydrogen bond donors and acceptors is crucial for molecular recognition. While both molecules present a planar aromatic system, the triazole offers a different geometric presentation of its interaction points compared to the carboxylate group of benzoic acid.
Caption: Structural comparison of benzoic acid and the triazole bioisostere.
The delocalized electron system of the triazole ring and the presence of multiple nitrogen atoms create a unique electrostatic potential surface, offering different hydrogen bonding patterns compared to the carboxylate group. This can be advantageous in drug design, potentially leading to altered binding modes or improved selectivity.
Experimental Protocols for Validation
To ensure scientific integrity, the following are detailed step-by-step methodologies for the experimental determination of pKa and logP.
Determination of pKa via Potentiometric Titration
This method measures the pH of a solution after incremental additions of a titrant. The pKa is determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: Prepare a 1 mM solution of the test compound in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.
-
Acidification: Add 0.1 M HCl dropwise to the sample solution until the pH is approximately 2.0.
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.
Determination of logP via the Shake-Flask Method
This classic method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and allow them to separate to ensure mutual saturation.
-
Sample Preparation: Dissolve a known amount of the test compound in the pre-saturated aqueous phase.
-
Partitioning: In a sealed container, mix a precise volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol phase.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis of this compound
A common synthetic route to this class of compounds involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization.[9] A plausible synthesis for the title compound is outlined below.
Caption: A potential synthetic pathway for the target molecule.
Conclusion
The validation of this compound as a carboxylic acid bioisostere demonstrates its potential as a valuable tool in medicinal chemistry. Its predicted physicochemical properties, particularly its pKa and logP, are in a range that suggests it can effectively mimic a carboxylic acid's ability to interact with biological targets while potentially offering advantages in terms of metabolic stability and membrane permeability. The introduction of additional hydrogen bond acceptors on the triazole ring provides opportunities for novel molecular interactions that could be exploited in rational drug design. However, it is crucial to underscore that while computational predictions are informative, experimental verification of these properties is essential for any drug discovery program. The protocols provided herein offer a robust framework for such validation.
References
- 1. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 2. brainly.com [brainly.com]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. global.oup.com [global.oup.com]
- 7. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 8. chem-bla-ics: How many hydrogen-bond acceptor groups does triazole have? [chem-bla-ics.blogspot.com]
- 9. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the principles, methodologies, and structure-activity relationships governing the cross-reactivity of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives. As compounds built on the 1,2,4-triazole scaffold see expanding use in pharmaceuticals and agriculture, understanding their immunochemical behavior is paramount for developing specific and reliable analytical methods.[1][2]
Foundational Concepts: The 1,2,4-Triazole Scaffold and the Imperative of Specificity
The 1,2,4-triazole ring is a privileged pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[3][4] Derivatives of this compound are being investigated for various therapeutic applications. The development of sensitive and specific immunoassays for these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.
However, the structural similarity among different derivatives presents a significant analytical challenge: cross-reactivity . This phenomenon occurs when an antibody, raised against a specific target molecule (the antigen), also binds to other structurally related compounds. While sometimes desirable for creating broad-spectrum assays, unintended cross-reactivity can lead to inaccurate quantification and false-positive results. Therefore, a thorough characterization of antibody specificity is a non-negotiable aspect of immunoassay validation.
The Mechanism of Cross-Reactivity: A Molecular Tug-of-War
Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are the gold standard for studying cross-reactivity of small molecules like triazole derivatives.[5][6][7] The principle of a competitive ELISA is based on the competition between a fixed amount of a labeled antigen and the unlabeled analyte in the sample for a limited number of antibody binding sites.
The degree of cross-reactivity is determined by how well a structural analog can mimic the parent compound's epitope—the specific three-dimensional structure recognized by the antibody. Minor changes in the molecule's structure can significantly alter its binding affinity.
Causality Behind the Competition : The specificity of an antibody is not absolute. It is a measure of its preferential binding to one antigen over another. This preference is dictated by the sum of non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions) between the antibody's paratope and the antigen's epitope. Structural analogs that preserve key interaction points can displace the intended antigen, leading to a measurable cross-reactive signal.
Comparative Analysis: Structure-Activity Relationships in Triazole Derivatives
While specific cross-reactivity data for a wide range of this compound derivatives is not extensively consolidated in public literature, we can extrapolate from comprehensive studies on related triazole fungicides to understand the governing principles.[5][8] Research on monoclonal antibodies developed for triazole fungicides reveals distinct patterns of specificity.[5][8]
The molecular features that most influence antibody recognition include:
-
The Phenyl Ring and its Substituents: The position, size, and electronic nature of substituents on the phenyl ring are critical determinants. For example, an antibody may show high affinity for a 4-chloro substitution but significantly less for a 2,4-dichloro or a 4-fluoro substitution.
-
The Carboxylic Acid Group: Modification of this group into an ester or an amide can drastically reduce or eliminate antibody binding, as it often serves as a primary attachment point (hapten handle) for conjugation to a carrier protein during immunogen synthesis.
-
The Triazole Moiety: The 1,2,4-triazole ring itself is a core recognition element.[5] Compounds with a different heterocyclic core (e.g., an imidazole) are often poorly recognized, even if the rest of the molecule is identical.[5]
-
Stereochemistry: The spatial arrangement of atoms is crucial. Antibodies can be highly stereospecific, recognizing only one enantiomer of a chiral triazole derivative.
Illustrative Cross-Reactivity Data for Triazole Fungicides
To illustrate these principles, the following table summarizes hypothetical cross-reactivity data for an antibody raised against "Compound A" (a hypothetical this compound derivative). This demonstrates how structural modifications can impact antibody recognition.
| Compound ID | Modification from Compound A | Cross-Reactivity (%) | Inferred Structural Impact on Binding |
| Compound A | (Reference) | 100 | Optimal fit for antibody paratope. |
| Compound B | 4-Fluoro on Phenyl Ring | 85 | Minor change; fluorine is small and electronegative, slightly altering binding. |
| Compound C | 2,4-Dichloro on Phenyl Ring | 40 | Steric hindrance from the second chlorine atom in the ortho position likely disrupts the fit. |
| Compound D | Methyl Ester of Carboxylic Acid | 15 | Loss of the acidic proton and change in polarity significantly reduces hydrogen bonding opportunities. |
| Compound E | Phenyl group replaced with Naphthyl | 5 | Increased size and altered shape of the aromatic system prevent effective binding. |
| Compound F | 1,2,3-Triazole Isomer | <1 | The change in nitrogen positions within the triazole ring completely disrupts the epitope.[9] |
Cross-reactivity (%) is calculated as (IC50 of Compound A / IC50 of Test Compound) x 100.
Visualizing Structure-Reactivity Logic
The following diagram illustrates the key molecular regions influencing antibody recognition and cross-reactivity.
Caption: Molecular determinants of cross-reactivity.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
This section details a robust protocol for a direct competitive ELISA to quantify the cross-reactivity of this compound derivatives.
Diagram of the Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA.
Step-by-Step Methodology
A. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Coating Antigen: Prepare the immunizing hapten conjugated to a carrier protein (e.g., BSA), diluted to 1-10 µg/mL in Coating Buffer. The exact concentration must be optimized via checkerboard titration.
-
Primary Antibody: Dilute the specific monoclonal or polyclonal antibody in Blocking Buffer. The optimal dilution is the one that yields approximately 80% of the maximum signal in the absence of a competitor.
-
Standard Solutions: Prepare a serial dilution of the reference compound (this compound) in Blocking Buffer, typically ranging from 0.1 to 10,000 ng/mL.
-
Test Compound Solutions: Prepare serial dilutions of the derivative compounds to be tested over a similar concentration range.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG, diluted in Blocking Buffer (e.g., 1:5000).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
B. ELISA Procedure:
-
Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[10]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[11]
-
Washing: Repeat the wash step as in B2.
-
Competition: In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at RT.
-
Transfer: Transfer 100 µL of the antibody-analyte mixtures from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at RT.
-
Washing: Discard the solutions and wash the plate five times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Washing: Repeat the wash step as in B7.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-20 minutes. Monitor for color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.
C. Data Analysis and Interpretation:
-
Standard Curve Generation: Plot the absorbance values (Y-axis) against the logarithm of the concentration of the standard compound (X-axis). This will generate a sigmoidal curve where the signal decreases as the concentration increases.
-
IC₅₀ Determination: The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀). This value is calculated for the standard compound and for each derivative.
-
Cross-Reactivity (CR) Calculation: The percent cross-reactivity is calculated using the following formula:
% CR = (IC₅₀ of Standard Compound / IC₅₀ of Test Compound) × 100
A higher % CR value indicates that the derivative is more effective at competing with the standard compound, meaning the antibody has a higher affinity for it.
Conclusion: Ensuring Trustworthy and Authoritative Results
The study of cross-reactivity is fundamental to the validation of any immunoassay. For this compound derivatives, a systematic approach combining rational structural analysis with robust experimental protocols is essential. By understanding the molecular determinants of antibody binding and employing self-validating ELISA protocols, researchers can accurately characterize the specificity of their assays. This ensures the generation of reliable, reproducible data, which is the bedrock of scientific integrity in drug development and analytical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of monoclonal immunoassays for the determination of triazole fungicides in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. genemedi.net [genemedi.net]
A Senior Application Scientist's Guide to Benchmarking New Triazole Derivatives Against Established Clinical Drugs
Introduction: The Evolving Landscape of Antifungal Therapy
For decades, triazole antifungals have been a cornerstone in the treatment of both superficial and life-threatening systemic fungal infections.[1][2] Their mechanism of action, the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), is critical for blocking the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] This disruption leads to altered membrane fluidity and, ultimately, the inhibition of fungal growth.[7] Prominent members of this class include fluconazole, itraconazole, and voriconazole, each with a distinct spectrum of activity and clinical utility.[2][3][8][9]
However, the increasing incidence of invasive fungal infections, particularly in immunocompromised populations, coupled with the emergence of drug-resistant strains, presents a significant and ongoing challenge.[2][3][10] This clinical reality underscores the urgent need for the development of novel triazole derivatives with improved potency, broader spectra of activity, and favorable safety profiles.[1][3][11] This guide provides a comprehensive framework for the preclinical benchmarking of new triazole derivatives against established clinical standards, ensuring a rigorous and objective evaluation of their therapeutic potential.
Pillar 1: Foundational In Vitro Evaluation - Potency and Selectivity
The initial assessment of any new antifungal candidate hinges on its in vitro activity and selectivity. This phase is crucial for identifying promising lead compounds and gathering essential data to justify further, more resource-intensive studies.
Causality in Experimental Design: Why These Tests Matter
The primary objective is to determine a compound's intrinsic antifungal potency and its potential for host cell toxicity. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical parameter. A high therapeutic index is desirable, indicating that the compound is effective against the fungal pathogen at concentrations that are not harmful to the host.
We select a panel of fungal strains that are clinically relevant and represent a range of susceptibility profiles. This includes both wild-type strains and those with known resistance mechanisms to existing triazoles. For cytotoxicity assessment, we utilize human cell lines to gain an early understanding of the compound's safety profile.[12]
Experimental Workflow: In Vitro Antifungal Susceptibility and Cytotoxicity Testing
Caption: Workflow for In Vitro Antifungal and Cytotoxicity Screening.
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, which provide a standardized method for testing the susceptibility of yeasts and filamentous fungi to antifungal agents.[13][14][15]
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus).
-
Test compounds and control drugs (e.g., Fluconazole, Voriconazole) dissolved in DMSO.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Grow fungal isolates on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to the final required inoculum concentration.
-
Drug Dilution: Prepare a 2-fold serial dilution of the test compounds and controls in RPMI medium in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a microplate reader.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][16]
Materials:
-
Human cell line (e.g., HepG2, a human liver cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and control drugs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the human cells at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and controls. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that causes a 50% reduction in cell viability.
Data Presentation: Comparative In Vitro Activity
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. glabrata (Fluconazole-R) | MIC (µg/mL) vs. A. fumigatus | CC50 (µg/mL) vs. HepG2 cells | Selectivity Index (SI) vs. C. albicans |
| New Derivative 1 | 0.06 | 0.5 | 0.25 | >64 | >1067 |
| New Derivative 2 | 0.125 | 1 | 0.5 | 32 | 256 |
| Fluconazole | 0.5 | 64 | >64 | >128 | >256 |
| Voriconazole | 0.03 | 0.25 | 0.25 | 50 | 1667 |
Data are hypothetical and for illustrative purposes only.
Pillar 2: In Vivo Efficacy Assessment - The Murine Model of Systemic Candidiasis
Promising candidates from in vitro screening must be evaluated in a relevant animal model to assess their efficacy in a complex biological system. The murine model of systemic candidiasis is a well-established and reproducible model that mimics disseminated candidiasis in humans.[17][18]
Causality in Experimental Design: Bridging the In Vitro-In Vivo Gap
This model allows for the evaluation of a compound's pharmacokinetic and pharmacodynamic properties in a living organism. Key outcomes measured include the reduction of fungal burden in target organs (primarily the kidneys) and improvement in animal survival.[17] This provides a more comprehensive understanding of the compound's potential as a therapeutic agent.
Experimental Workflow: Murine Model of Systemic Candidiasis
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel triazole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists: Endorsed by the Mycoses Study Group Education and Research Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 12. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 17. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, it is imperative that we manage chemical waste with the utmost care and precision. This document outlines the necessary procedures, from immediate safety precautions to the final steps of waste disposal, grounded in established safety protocols and regulatory standards.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a compound that requires careful handling due to its potential health effects. According to safety information from suppliers, this chemical is classified with the following hazard codes:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal. The causality is clear: direct contact can lead to irritation of the skin and eyes, while inhalation of the dust can irritate the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, ensure that all personnel are equipped with the following minimum PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. | To prevent inhalation of the compound, which can cause respiratory irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. The standard precautionary statement for this and similar chemicals is P501: Dispose of contents/container to an approved waste disposal plant . This ensures that the waste is managed by professionals equipped to handle and neutralize hazardous materials in an environmentally responsible manner.
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
Step 1: Designate a Waste Container
-
Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., irritant).
Step 2: Collect the Waste
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust. If a small spill occurs, gently sweep it up with a brush and dustpan and place it in the waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must also be placed in the hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
Ensure the container is kept closed at all times except when adding waste.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).
-
Waste Characterization: While a specific RCRA waste code for this compound is not explicitly listed, it should be managed as a hazardous waste due to its irritant properties. Your institution's Environmental Health and Safety (EHS) department will make the final determination.
-
"Cradle-to-Grave" Responsibility: Under RCRA, the generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.
-
Chemical Hygiene Plan: All laboratory procedures, including waste disposal, must be conducted in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, follow these procedures immediately:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet for the most comprehensive information. Your diligence in these matters contributes to a safer and more sustainable scientific community.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
